diSulfo-Cy3 alkyne
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H38N3NaO7S2 |
|---|---|
分子量 |
675.8 g/mol |
IUPAC 名称 |
sodium (2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C33H39N3O7S2.Na/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1 |
InChI 键 |
UQEWEEUKXKMBNT-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical and spectral properties, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed experimental protocols and a visual representation of the labeling workflow are provided to facilitate its integration into your research.
Core Properties and Structure
This compound is a bright, orange-fluorescent dye equipped with a terminal alkyne group.[1] This functional group allows for the covalent labeling of molecules containing an azide group through the highly efficient and bioorthogonal click chemistry reaction.[2][3] The presence of two sulfonate groups renders the molecule highly water-soluble, which is advantageous for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.[2][4] The dye's fluorescence is intense and pH-insensitive between pH 4 and 10.[1]
Chemical Structure:
(A 2D chemical structure diagram would be placed here in a formal whitepaper. Due to current limitations, a visual representation cannot be directly generated. The structure consists of a cyanine dye core with two sulfonate groups and a linker arm terminating in an alkyne.)
Physicochemical and Spectral Data
The quantitative properties of this compound are summarized below. These parameters are crucial for designing and executing labeling experiments, as well as for the quantitative analysis of labeled biomolecules.
| Property | Value | Reference(s) |
| Molecular Weight | 675.8 g/mol | [5] |
| Excitation Maximum (λₘₐₓ) | 548 - 555 nm | [1][5] |
| Emission Maximum (λₑₘ) | 567 - 572 nm | [1][5] |
| Molar Extinction Coeff. | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield | ~0.15 | [5] |
| Solubility | Water, DMSO, DMF | [1][5] |
| Purity | ≥95% | [5] |
| Storage Conditions | -20°C, in the dark, desiccated | [5][6] |
Mechanism of Action: Copper-Catalyzed Click Chemistry
This compound is primarily used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified biomolecule (e.g., a protein, peptide, or nucleic acid).[1][3] The reaction is highly specific and efficient, proceeding readily in aqueous buffers at room temperature and across a broad pH range (typically 4-11).[7][8] Its bioorthogonality ensures that the azide and alkyne groups do not react with other functional groups found in biological systems, minimizing off-target labeling.[3][7]
Experimental Workflow: Labeling Azide-Modified Biomolecules
The following diagram illustrates a typical workflow for labeling an azide-modified protein with this compound and subsequent purification.
Caption: Workflow for labeling an azide-modified protein with this compound.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general method for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and desired degree of labeling.
A. Materials and Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Azide-Modified Protein Solution (1-5 mg/mL): Dissolve or dilute the protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Copper(II) Sulfate (CuSO₄) Stock Solution (50 mM): Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.
-
Reducing Agent Stock Solution (500 mM Ascorbic Acid): Dissolve sodium ascorbate or ascorbic acid in deionized water. This solution must be prepared fresh immediately before use , as it is prone to oxidation.[9][10]
B. Labeling Reaction Procedure:
This protocol is for a 100 µL final reaction volume.
-
In a microcentrifuge tube, add the azide-modified protein solution. For example, use 1 nmol of protein.
-
Add the this compound stock solution. A 5- to 10-fold molar excess of dye over protein is a good starting point (e.g., 0.5 - 1.0 µL of a 10 mM stock for 1 nmol of protein).
-
Add the CuSO₄ stock solution to a final concentration of 1 mM (2 µL of 50 mM stock).
-
Initiate the reaction by adding the freshly prepared ascorbic acid stock solution to a final concentration of 5 mM (1 µL of 500 mM stock).[9]
-
Gently vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.
C. Purification of the Labeled Protein:
-
After incubation, the unreacted dye must be removed. Size-exclusion chromatography (e.g., a desalting column such as a PD-10 or spin column) is a common and effective method.
-
Equilibrate the column with your buffer of choice (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions containing the high-molecular-weight labeled protein, which will elute first. The smaller, unreacted dye molecules will be retained longer and elute in later fractions.
D. Verification and Quantification:
-
Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~548 nm (for Cy3). The degree of labeling can be calculated using the Beer-Lambert law with the respective molar extinction coefficients.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The labeled protein can be visualized by its orange fluorescence when excited with an appropriate light source before staining with a total protein stain like Coomassie Blue.
Key Applications
The versatility and favorable properties of this compound make it suitable for a wide range of applications in life sciences:
-
Protein and Peptide Labeling: Enables the fluorescent tagging of azide-containing proteins and peptides for visualization and quantification.[2]
-
Nucleic Acid Labeling: Used to label azide-modified DNA or RNA for applications in genomics and molecular biology.[2]
-
Fluorescence Imaging: A powerful tool for visualizing the localization and dynamics of biomolecules within fixed or living cells in techniques such as fluorescence microscopy and flow cytometry.[2]
-
Bioconjugation: Facilitates the creation of complex bioconjugates, such as antibody-drug conjugates or targeted imaging agents, by linking different molecular entities together.[2]
References
- 1. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Click Chemistry [organic-chemistry.org]
- 9. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the spectral properties, applications, and experimental protocols for diSulfo-Cy3 alkyne, a water-soluble fluorescent probe. Designed for precision and clarity, this document serves as a critical resource for professionals engaged in molecular labeling and detection.
Core Spectroscopic and Physical Properties
This compound is a bright, orange-fluorescent dye valued for its high water solubility and pH insensitivity across a broad range (pH 4 to 10).[1] Its absorbance and emission spectra are identical to the well-characterized Cy3 fluorophore.[2][3] The presence of two sulfo groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various sources to aid in experimental design and comparison.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 548 nm - 555 nm | [1][2][6][7] |
| Emission Maximum (λem) | 563 nm - 572 nm | [1][2][6][7][8] |
| Molar Extinction Coefficient | 150,000 - 162,000 M⁻¹cm⁻¹ | [1][6][7][8] |
| Fluorescence Quantum Yield | 0.1 - 0.15 | [2][6][8] |
| Molecular Weight | ~675.8 g/mol (Sodium Salt) | [2] |
| Solubility | Water, DMSO, DMF | [1][2][7] |
Experimental Protocols: Labeling via Copper-Catalyzed Click Chemistry
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."[2][4] This highly efficient and bioorthogonal reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.[1]
General Protocol for Labeling Azide-Modified Proteins
This protocol provides a general methodology for the conjugation of this compound to a protein containing an azide group. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium Ascorbate
-
Copper ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
If using a ligand, prepare a stock solution of THPTA or TBTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final volume.
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 3-10 fold molar excess of the dye is common.
-
If using a copper ligand, add it to the reaction mixture.
-
Add the CuSO₄ stock solution to the mixture.
-
Degas the solution by bubbling with an inert gas like nitrogen or argon for several minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours, or overnight if necessary. Gentle mixing during incubation is recommended.
-
-
Purification of the Labeled Protein:
-
Following incubation, purify the diSulfo-Cy3 labeled protein from unreacted dye and catalyst components. This is typically achieved using size-exclusion chromatography, dialysis, or spin columns.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz depict the logical flow of the labeling and detection process.
Caption: Workflow for labeling an azide-modified biomolecule with this compound.
Caption: The central role of copper(I) in catalyzing the click reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to diSulfo-Cy3 Alkyne in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
diSulfo-Cy3 alkyne is a highly versatile, water-soluble fluorescent dye integral to modern molecular biology research.[1][2][3] Its intrinsic properties, including high fluorescence intensity and water solubility, make it an exceptional tool for labeling and visualizing a wide array of biomolecules, such as proteins, peptides, and nucleic acids.[1][2][4][5] This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in various molecular biology techniques.
The core utility of this compound lies in its terminal alkyne group, which enables its participation in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[2][4][6] This bioorthogonal reaction allows for the specific and efficient covalent labeling of azide-modified biomolecules in aqueous environments, a critical advantage for studying biological systems.[6][7] The resulting triazole linkage is highly stable, ensuring a robust and permanent fluorescent tag.
Core Properties and Quantitative Data
This compound exhibits favorable spectroscopic properties, making it compatible with a wide range of common fluorescence instrumentation, including microscopes, imagers, and flow cytometers.[2][3] The "diSulfo" modification refers to the presence of two sulfonate groups, which significantly enhances its water solubility and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.[8]
| Property | Value | References |
| Chemical Formula | C33H38N3NaO7S2 | [9] |
| Molecular Weight | 675.8 g/mol | [9] |
| Excitation Maximum (λex) | ~548 - 555 nm | [9][10] |
| Emission Maximum (λem) | ~566 - 572 nm | [5][9][10] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [9][11] |
| Solubility | Water, DMSO, DMF | [9][10] |
| Storage Conditions | -20°C, protected from light | [9][12] |
Key Applications in Molecular Biology
The unique characteristics of this compound make it a powerful tool for a variety of applications:
-
Fluorescence Imaging: Its primary application is in the fluorescent labeling of azide-modified biomolecules for visualization in cells and tissues. This includes techniques like immunofluorescence (IF) and fluorescence in situ hybridization (FISH).
-
Protein and Nucleic Acid Labeling: this compound is extensively used to label proteins, peptides, and nucleic acids that have been metabolically, enzymatically, or chemically modified to contain an azide group.[4][7]
-
Flow Cytometry: Labeled cells can be analyzed and sorted based on their fluorescence intensity using flow cytometry.
-
Click Chemistry-Based Assays: It is a key reagent in various click chemistry-based assays for studying cellular processes such as cell proliferation (in conjunction with EdU), protein synthesis, and post-translational modifications like glycosylation.[13]
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the fundamental steps for labeling azide-modified biomolecules with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions of all reagents. For example, a 10 mM stock of this compound in DMSO or water, a 100 mM stock of CuSO4 in water, and a 300 mM stock of sodium ascorbate in water.[3]
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound. The molar ratio will need to be optimized but a 2-10 fold molar excess of the dye is a good starting point.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[3]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[3]
-
Purify the labeled biomolecule to remove unreacted dye and catalyst components. This can be achieved by methods such as ethanol precipitation for DNA or size-exclusion chromatography for proteins.
Protocol for Labeling Proteins in Cell Lysates
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound (2.5 mM in water or DMSO)
-
PBS buffer
-
THPTA ligand (100 mM in water)
-
CuSO4 (20 mM in water)
-
Sodium ascorbate (300 mM in water)
Procedure:
-
To 50 µL of protein lysate (1-5 mg/mL), add 90 µL of PBS buffer.
-
Add 20 µL of the 2.5 mM this compound solution.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.[3]
-
Protect the reaction from light and incubate for 30 minutes at room temperature.[3]
-
The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.
Protocol for Fluorescent Imaging of Cells
Materials:
-
Cells cultured on coverslips, with biomolecules metabolically labeled with an azide analog.
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
This compound (1-10 µM)
-
CuSO4 (1-2 mM)
-
Sodium Ascorbate (10-50 mM)
-
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail immediately before use.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI in the mounting medium.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. confluore.com.cn [confluore.com.cn]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
An In-depth Technical Guide to Copper-Catalyzed Click Chemistry with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and quantitative data associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," for the fluorescent labeling of biomolecules using diSulfo-Cy3 alkyne.
Core Principles of Copper-Catalyzed Click Chemistry (CuAAC)
The CuAAC reaction is a highly efficient and specific method for covalently linking two molecules, one containing an azide functional group and the other a terminal alkyne.[1] This reaction is characterized by its high yield, broad functional group tolerance, and the ability to be performed in aqueous environments, making it exceptionally well-suited for bioconjugation.[2][3]
The fundamental mechanism involves the copper(I)-catalyzed [3+2] cycloaddition of an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is significantly accelerated in the presence of a copper(I) catalyst, with reaction rates increasing by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[3]
The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper(III)-metallacycle. Reductive elimination then yields the triazole product and regenerates the copper(I) catalyst.
Key Components of the CuAAC Reaction
| Component | Role | Recommended Concentration |
| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst. | 50 µM - 2 mM |
| Sodium Ascorbate | Reducing agent to convert Cu(II) to the active Cu(I) state. | 5 mM - 100 mM |
| Ligand (e.g., THPTA, BTTAA) | Stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage. | 5-fold excess relative to CuSO₄ |
| This compound | Fluorescent labeling reagent containing the terminal alkyne. | 1.5 to 10-fold excess relative to the azide-modified biomolecule |
| Azide-Modified Biomolecule | The biological molecule of interest functionalized with an azide group. | Dependent on the specific experiment |
Quantitative Data
Comparison of Accelerating Ligands
The choice of ligand can significantly impact the reaction rate. Water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are commonly used in bioconjugation to improve reaction efficiency and reduce cytotoxicity.[2] Comparative studies have shown that BTTAA can offer faster kinetics than THPTA under certain conditions.[4]
| Ligand | Relative Reaction Efficiency | Key Features |
| TBTA | Lower | Limited aqueous solubility.[2] |
| THPTA | Moderate | Good water solubility, widely used.[2][4] |
| BTTAA | High | Excellent water solubility and often provides the highest reaction rates.[2][4] |
Spectroscopic Properties of diSulfo-Cy3
diSulfo-Cy3 is a water-soluble cyanine dye known for its brightness and photostability. The formation of the triazole ring during the click reaction does not significantly alter the fluorophore's spectral properties.
| Property | This compound | diSulfo-Cy3-Triazole Conjugate |
| Excitation Maximum (λ_ex) | ~548 nm | ~550 nm |
| Emission Maximum (λ_em) | ~563 nm | ~565 nm |
| Extinction Coefficient (ε) | ~162,000 M⁻¹cm⁻¹ | Not significantly changed |
| Quantum Yield (Φ) | ~0.1 | Not significantly changed |
Note: Exact spectroscopic properties can vary slightly depending on the solvent and conjugation partner.
Experimental Protocols
Preparation of Stock Solutions
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (THPTA or BTTAA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. This solution is prone to oxidation.
-
This compound: Prepare a 10 mM stock solution in water or DMSO.
-
Azide-Modified Biomolecule: Dissolve in a suitable buffer (e.g., phosphate buffer, pH 7.4) at the desired concentration. Avoid buffers containing chelating agents like EDTA or Tris, which can interfere with the copper catalyst.[5]
General Protocol for Bioconjugation
This protocol provides a starting point and should be optimized for each specific application.
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound in a suitable reaction buffer. A 2 to 10-fold molar excess of the alkyne is recommended.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is typically used.
-
Add the copper/ligand mixture to the reaction tube containing the biomolecule and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 30-60 minutes. The reaction should be protected from light.
-
The reaction progress can be monitored using techniques such as fluorescence spectroscopy, HPLC, or SDS-PAGE.
-
Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents and the copper catalyst.
Conclusion
The copper-catalyzed click chemistry with this compound offers a robust and versatile method for the fluorescent labeling of a wide range of biomolecules. By understanding the core principles and optimizing the experimental conditions, researchers can achieve high-efficiency conjugation for applications in proteomics, genomics, drug discovery, and molecular imaging. The use of water-soluble ligands is crucial for maximizing reaction rates while minimizing potential cytotoxicity, enabling the application of this powerful chemistry in increasingly complex biological systems.
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 3. [PDF] A comparative study between Cu(INA)2-MOF and [Cu(INA)2(H2O)4] complex for a click reaction and the Biginelli reaction under solvent-free conditions | Semantic Scholar [semanticscholar.org]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Water Solubility of diSulfo-Cy3 Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the water solubility of diSulfo-Cy3 alkyne, a fluorescent dye integral to advancements in bioconjugation and molecular imaging. Characterized by its bright orange-fluorescence, this compound is a key reagent in "Click Chemistry," a powerful tool for labeling and detecting biomolecules. Its utility in aqueous environments, critical for most biological applications, is conferred by the presence of two sulfonate groups. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for its use, and visualizations of relevant workflows.
Core Concepts: The Role of Sulfonation in Aqueous Solubility
The defining feature of this compound is its excellent water solubility, a direct result of the two sulfonate (-SO₃⁻) groups integrated into its chemical structure. These highly polar, negatively charged moieties readily interact with water molecules, rendering the entire dye molecule hydrophilic. This contrasts sharply with its non-sulfonated counterparts, which are often poorly soluble in aqueous buffers and necessitate the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The enhanced water solubility of this compound is a significant advantage in biological research, as it minimizes the risk of protein denaturation or cytotoxicity that can be induced by organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and a closely related sulfonated Cy3 compound.
| Compound | Solvent | Solubility | Molar Concentration | Source |
| Sulfo-Cyanine3-alkyne (this compound) | DMSO | 20 mg/mL | 29.9 mM | [2] |
| Sulfo-Cyanine 3 maleimide | Water | 30 g/L | 0.39 M | [2] |
Note: The high water solubility of Sulfo-Cyanine 3 maleimide strongly suggests a similarly high aqueous solubility for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from determining its aqueous solubility to its application in labeling biomolecules via Click Chemistry.
Protocol 1: Determination of Aqueous Solubility (Semi-Quantitative)
This protocol outlines a straightforward method to estimate the aqueous solubility of this compound by visual inspection.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q) or desired aqueous buffer (e.g., PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of a Saturated Solution:
-
Add a small, known amount of this compound powder (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube.
-
Add a small volume of water or buffer (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If all the powder dissolves, add another small, known amount of the dye and repeat the vortexing step.
-
Continue this process until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
-
Equilibration:
-
Incubate the saturated solution at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) with gentle agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
-
Determination of Concentration:
-
Carefully collect the supernatant, which represents the saturated solution.
-
Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (~550 nm) using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (approximately 150,000 cm⁻¹M⁻¹ for Cy3 dyes), b is the path length of the cuvette, and c is the concentration.
-
The calculated concentration represents the approximate aqueous solubility.
-
Protocol 2: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution for use in labeling experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO or high-purity water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of solvent (DMSO or water) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the dye is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general procedure for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in water or DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound. A molar excess of the dye (e.g., 2-5 fold) over the protein is typically used.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper catalyst by mixing the CuSO₄ and THPTA solutions. The ligand is used to stabilize the Cu(I) ion.
-
-
Initiation of the Click Reaction:
-
Add the copper catalyst to the protein/dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled protein using a suitable purification method, such as size-exclusion chromatography.
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and logical relationships involved in the use of this compound.
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Caption: Workflow for the semi-quantitative determination of aqueous solubility.
References
diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a fluorescent dye integral to modern biological imaging. Tailored for both beginners and experienced researchers, this document outlines the core principles, technical specifications, and detailed protocols for the successful application of this compound in fluorescence imaging studies.
Introduction to this compound
This compound is a water-soluble fluorescent probe belonging to the cyanine dye family.[1] Its key features include a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] The presence of two sulfonate groups renders the molecule highly water-soluble, enabling straightforward labeling in aqueous buffers without the need for organic co-solvents.[4][5] This dye is characterized by its bright orange-red fluorescence, high photostability, and pH insensitivity in the physiological range, making it an excellent choice for a variety of fluorescence-based applications.[6][7]
Core Properties and Technical Data
The performance of a fluorophore is defined by its photophysical properties. The key quantitative data for this compound are summarized below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~548 - 555 nm | [5] |
| Emission Maximum (λem) | ~566 - 572 nm | [5] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [5] |
| Molecular Weight | ~675.8 g/mol | [5] |
| Solubility | Water, DMSO, DMF | [5] |
Principle of Labeling: Copper-Catalyzed Click Chemistry
This compound is primarily used for the targeted labeling of biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group introduced into a target biomolecule.[2][8]
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Protocols
This section provides detailed methodologies for the labeling of an azide-modified protein with this compound and subsequent fluorescence imaging.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for successful labeling.
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 1 mM | Anhydrous DMSO or Water | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |
| THPTA (Ligand) | 100 mM | Deionized Water | -20°C |
| Sodium Ascorbate (Reductant) | 300 mM | Deionized Water | -20°C (prepare fresh) |
Note: Sodium ascorbate solution is prone to oxidation and should be prepared fresh for each experiment.
Protocol for Protein Labeling via Click Chemistry
This protocol is a starting point and may require optimization depending on the specific protein and experimental conditions.
-
Prepare the Protein Solution: Dissolve your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Reaction Assembly: In a microcentrifuge tube, combine the following reagents in the order listed:
-
50 µL of the azide-modified protein solution.
-
100 µL of PBS buffer.
-
4 µL of 1 mM this compound stock solution (final concentration ~20 µM).
-
A premixed solution of 1.25 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.
-
Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification of the Labeled Protein: It is crucial to remove unreacted dye and other reaction components. This can be achieved by:
-
Size Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with your buffer of choice. This is the preferred method for gentle purification.
-
Precipitation: For robust proteins, precipitation with methanol/chloroform can be used.[9] Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of deionized water to the 200 µL reaction mixture. Vortex and centrifuge to pellet the protein. Wash the pellet with methanol.
-
Experimental workflow for protein labeling with this compound.
Fluorescence Microscopy Protocol
-
Sample Preparation: Prepare your cells or tissue samples according to your standard protocol. If applicable, introduce the diSulfo-Cy3 labeled protein to the sample and incubate for the desired time.
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target's location).
-
Wash three times with PBS.
-
-
Counterstaining (Optional): Stain nuclei with a suitable counterstain, such as DAPI.
-
Mounting: Mount the sample on a microscope slide using an anti-fade mounting medium.
-
Imaging:
-
Use a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., TRITC filter set).[1][6]
-
Excite the sample using a laser line around 532 nm or 555 nm.[1]
-
Collect the emission signal around 570 nm.
-
Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in various research areas:
-
Protein and Peptide Labeling: Tracking the localization and dynamics of specific proteins and peptides within live or fixed cells.[4]
-
Nucleic Acid Labeling: Visualizing DNA and RNA in techniques like Fluorescence In Situ Hybridization (FISH).[4][10]
-
Glycan and Metabolite Labeling: Metabolic labeling of nascent biomolecules with azide-containing precursors allows for their subsequent visualization with this compound.
-
High-Throughput Screening: The robust nature of click chemistry makes it suitable for automated labeling and imaging in drug discovery workflows.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate | Prepare fresh sodium ascorbate solution for each experiment. |
| Low concentration of biomolecule | Increase the concentration of the azide-modified biomolecule. | |
| Inefficient click reaction | Optimize reaction time and reagent concentrations. Ensure the copper is in the correct oxidation state (Cu(I)). | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Improve the purification step. Use size exclusion chromatography for better separation. |
| Non-specific binding of the dye | Include blocking steps in your imaging protocol (e.g., with BSA or serum). | |
| Photobleaching | High excitation intensity or long exposure | Reduce laser power and/or exposure time. Use an anti-fade mounting medium. |
Conclusion
This compound is a powerful and reliable fluorescent probe for the targeted labeling of biomolecules in a wide range of applications. Its water solubility, bright fluorescence, and compatibility with the highly specific and efficient click chemistry make it an accessible tool for researchers at all levels. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively integrate this compound into their fluorescence imaging workflows to gain deeper insights into complex biological systems.
References
- 1. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 7. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bioorthogonal Labeling with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe, and its application in bioorthogonal labeling. We will delve into its chemical properties, detailed experimental protocols for its use in click chemistry, and its applications in studying complex biological systems.
Introduction to this compound
This compound is a bright, water-soluble fluorescent dye belonging to the cyanine family. Its key features include an alkyne functional group for bioorthogonal reactions and two sulfonate groups that confer high aqueous solubility.[1][2][3][4][5] This high solubility makes it particularly well-suited for labeling biomolecules in their native aqueous environments with minimal use of organic co-solvents, which can be detrimental to biological samples.[1][3] The Cy3 fluorophore exhibits strong absorption and emission in the orange-red region of the spectrum, making it compatible with a wide range of common fluorescence imaging instruments.[3][4]
The primary application of this compound lies in "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and biocompatible.[2][6] Specifically, the terminal alkyne group on this compound reacts with an azide-modified biomolecule to form a stable triazole linkage.[6][7] This labeling strategy allows for the precise attachment of a fluorescent tag to a target molecule of interest within a complex biological milieu.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below. These properties are crucial for designing and executing labeling experiments, as well as for subsequent fluorescence detection and imaging.
| Property | Value | References |
| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [1] |
| Molecular Weight | 675.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1][8] |
| Excitation Maximum (λex) | ~548 - 555 nm | [1][8] |
| Emission Maximum (λem) | ~567 - 572 nm | [1][8] |
| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | [1][8] |
| Fluorescence Quantum Yield | ~0.15 | [1] |
| Storage Conditions | -20°C, protected from light | [1][4] |
Bioorthogonal Labeling Strategies: CuAAC and SPAAC
The alkyne group of this compound can be conjugated to azide-modified biomolecules via two main types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used bioorthogonal reaction.[6] It utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole.[6] While highly effective, the use of a copper catalyst can be a concern for in vivo applications due to its potential cytotoxicity.[9] However, for in vitro applications such as labeling of cell lysates or fixed cells, CuAAC is a robust and reliable method.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, also known as copper-free click chemistry, circumvents the need for a cytotoxic copper catalyst.[9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which is highly reactive towards azides.[6][9] The relief of ring strain drives the reaction forward, allowing for efficient labeling in living cells and even whole organisms with minimal perturbation.[9] In the context of using this compound, the biomolecule of interest would be modified with a strained cyclooctyne to react with an azide-functionalized diSulfo-Cy3. Alternatively, and more commonly, the biomolecule is azide-modified and reacts with a cyclooctyne-bearing dye. However, for the purpose of this guide, we will consider the reaction of this compound with an azide-modified biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for labeling azide-modified biomolecules with this compound using both CuAAC and SPAAC reactions.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from optimized methods for labeling biomolecules in solution and in fixed cells.[10]
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water) (optional, but recommended to stabilize the Cu(I) catalyst and reduce cytotoxicity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for preparing this compound stock solution
Procedure for Labeling in Solution:
-
Prepare Reagents:
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in PBS. The final concentration of the biomolecule can range from 1-10 µM, and a 2-10 fold molar excess of this compound is typically used.
-
If using THPTA, pre-mix the CuSO₄ solution with the THPTA solution at a 1:5 molar ratio.
-
Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., spin desalting column) or dialysis.
-
-
Analysis:
-
Confirm labeling by methods such as SDS-PAGE with fluorescence imaging or by measuring the absorbance of the sample at 280 nm (for protein) and ~550 nm (for Cy3).
-
Generalized Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general framework for labeling azide-modified biomolecules with a cyclooctyne-containing dye. For using this compound in a SPAAC reaction, one would need to first conjugate it to a strained cyclooctyne. However, a more common approach is to use an azide-modified biomolecule and a DBCO-functionalized Cy3 dye. The following protocol is adapted for labeling an azide-modified biomolecule with a DBCO-functionalized fluorescent probe.[7][11]
Materials:
-
Azide-modified biomolecule
-
DBCO-functionalized Cy3 (as a proxy for a SPAAC-compatible diSulfo-Cy3)
-
PBS, pH 7.4
-
DMSO for preparing the DBCO-dye stock solution
Procedure for Labeling Live Cells:
-
Prepare Reagents:
-
Dissolve the DBCO-functionalized Cy3 dye in DMSO to prepare a stock solution (e.g., 1-10 mM).
-
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with an azide-containing precursor (e.g., an azido sugar).
-
Wash the cells twice with PBS.
-
-
Labeling Reaction:
-
Resuspend the cells in PBS containing the DBCO-functionalized Cy3 dye at a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove the unbound probe.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Applications and Data Presentation
This compound is a versatile tool for a wide range of applications in research and drug development. Its high water solubility and bright fluorescence make it an excellent choice for:
-
Visualizing post-translationally modified proteins: Metabolic labeling with azido-sugars, followed by click chemistry with this compound, allows for the visualization and analysis of glycoproteins.[12]
-
Tracking newly synthesized biomolecules: Incorporation of azide-modified building blocks (e.g., amino acids, nucleosides) into proteins or nucleic acids can be detected by subsequent labeling with this compound.
-
Fluorescence microscopy and flow cytometry: Labeled cells and biomolecules can be readily visualized and quantified using standard fluorescence-based techniques.[3]
-
Drug development: The specific labeling of target molecules can aid in the development and validation of targeted drug delivery systems.
Quantitative Data Summary:
| Parameter | CuAAC with this compound | SPAAC with DBCO-Cy3 | References |
| Reaction Rate | Very fast (minutes to 1 hour) | Fast (30 minutes to 2 hours) | [7][10][11] |
| Catalyst Requirement | Copper(I) | None | [6][9] |
| Cytotoxicity | Potential cytotoxicity due to copper | Low to no cytotoxicity | [9] |
| Typical Dye Concentration | 1-10 µM (in vitro) | 10-50 µM (live cells) | [7][10] |
| Biocompatibility | Suitable for in vitro and fixed cell applications | Suitable for live cell and in vivo applications | [9] |
Visualizations of Workflows and Pathways
General Workflow for Bioorthogonal Labeling
The following diagram illustrates the general workflow for labeling a target protein with this compound via click chemistry.
Bioorthogonal Labeling Workflow
Signaling Pathway: Metabolic Labeling of Sialoglycoconjugates
This diagram illustrates the metabolic incorporation of an azido-sugar into the sialic acid biosynthesis pathway, which can then be visualized using this compound.[12]
Metabolic Labeling Pathway
Conclusion
This compound is a powerful and versatile tool for the bioorthogonal labeling of biomolecules. Its excellent water solubility, bright fluorescence, and reactivity in click chemistry make it an ideal choice for a wide range of applications in cell biology, chemical biology, and drug development. By understanding the principles of CuAAC and SPAAC and following the detailed protocols provided in this guide, researchers can effectively utilize this probe to gain valuable insights into complex biological processes.
References
- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: diSulfo-Cy3 Alkyne for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry. It covers the key physicochemical properties, a detailed experimental protocol for its application in copper-catalyzed click chemistry, and a visual representation of the reaction workflow.
Core Properties of this compound
This compound is a water-soluble fluorescent dye containing a terminal alkyne group. This functional group allows for its covalent attachment to molecules containing an azide group through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The disulfonated nature of the Cy3 fluorophore enhances its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.
The key quantitative data for this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.
| Property | Value | Source(s) |
| CAS Number (Sodium Salt) | 2055138-88-8 | [1] |
| CAS Number (Inner Salt) | 2055138-87-7 | [2] |
| Molecular Weight (Sodium Salt) | 675.8 g/mol | [1] |
| Molecular Weight (Potassium Salt) | 691.90 g/mol | [2] |
| Molecular Formula (Sodium Salt) | C33H38N3NaO7S2 | [1] |
| Excitation Maximum (λex) | ~548 nm | [1] |
| Emission Maximum (λem) | ~567 nm | [1] |
| Extinction Coefficient | 162,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section details a general protocol for the labeling of an azide-modified protein with this compound. This protocol can be adapted for other biomolecules such as nucleic acids or small molecules.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO4) stock solution: 20 mM in water.
-
Reducing Agent (Sodium Ascorbate) stock solution: 100 mM in water. Note: This solution should be prepared fresh to ensure its efficacy.
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA) stock solution: 50 mM in water.
-
Reaction buffer (e.g., PBS)
Procedure:
-
Preparation of Reactants:
-
In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in the reaction buffer.
-
Prepare a stock solution of this compound in water or DMSO.
-
-
Reaction Assembly:
-
To the azide-modified protein solution, add the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Add the copper(I)-stabilizing ligand to the reaction mixture. A final concentration of 1-2 mM is typically sufficient.
-
Add the CuSO4 stock solution to the reaction mixture. A final concentration of 0.1-1 mM is generally used.
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. A final concentration of 2-5 mM is recommended.
-
Vortex the reaction mixture gently to ensure all components are well mixed.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins. Protect the reaction from light to prevent photobleaching of the fluorophore.
-
-
Purification of the Labeled Protein:
-
Following incubation, the labeled protein can be purified from excess reagents using methods such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the copper-catalyzed click chemistry reaction to label an azide-modified biomolecule with this compound.
Caption: Workflow of CuAAC labeling.
References
diSulfo-Cy3 Alkyne Powder: A Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage, handling, and application conditions for diSulfo-Cy3 alkyne powder. Adherence to these guidelines is critical for maintaining the stability, performance, and safety of this fluorescent probe in sensitive research and development applications.
Product Specifications and Physicochemical Properties
This compound is a water-soluble, orange-fluorescent dye equipped with a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The disulfonated nature of the Cy3 fluorophore enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments.[1][2]
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [3] |
| Molecular Weight | 675.8 g/mol | [3] |
| Excitation Maximum (λex) | ~548 - 555 nm | [2][3] |
| Emission Maximum (λem) | ~566 - 572 nm | [2][3] |
| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | [2][3] |
| Quantum Yield (Φ) | ~0.15 | [3] |
| Solubility | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [2][3][4] |
| Appearance | Pink to dark red solid | [4][5] |
Storage and Handling of this compound Powder
Proper storage and handling are paramount to prevent the degradation of this compound and ensure its optimal performance.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | -20°C | Minimizes thermal degradation and preserves the integrity of the fluorophore and alkyne group. | [3][4][6][7] |
| Light | Store in the dark. Avoid prolonged exposure to light. | Cyanine dyes are susceptible to photobleaching, which can reduce fluorescence intensity. | [6][7][8] |
| Moisture | Store in a desiccated environment. | The powder is hygroscopic; moisture can lead to hydrolysis and degradation. | [6][7] |
| Shipping | Typically shipped at ambient temperature for short durations. | The solid form is stable for short periods at room temperature.[6][7] Upon receipt, immediately store at the recommended -20°C. | [3][4] |
| Shelf Life | 12-24 months when stored correctly. | Proper storage ensures long-term stability and performance. | [4][6][7] |
General Handling Precautions:
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the powder.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder.[9]
-
Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of any fine particles.
Solution Preparation and Storage
This compound's water solubility simplifies solution preparation for biological applications. However, for stock solutions, organic solvents are often preferred.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) in anhydrous DMSO or DMF.[10] These can be stored at -20°C for up to one month or at -80°C for up to six months.[8] Protect stock solutions from light and moisture.
-
Aqueous Solutions: For immediate use in labeling reactions, the dye can be dissolved directly in aqueous buffers. Due to the potential for hydrolysis and microbial growth, aqueous solutions should be prepared fresh and not stored for extended periods.
Experimental Protocols: Copper-Catalyzed Click Chemistry (CuAAC)
The primary application of this compound is its conjugation to azide-containing molecules. Below is a general protocol for labeling azide-modified oligonucleotides.
Protocol: Labeling of Azide-Modified Oligonucleotides
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO (anhydrous)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Ascorbic acid stock solution (5 mM in water, freshly prepared)
-
Triethylammonium acetate buffer (2 M, pH 7.0)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
-
Reaction Mixture Assembly: In the following order, add the components to the oligonucleotide solution:
-
2 M Triethylammonium acetate buffer (to a final concentration of 0.2 M)
-
DMSO (to a final concentration of 50% v/v)
-
This compound stock solution (10 mM in DMSO, to a final concentration 1.5 times that of the oligonucleotide)
-
-
Vortex the solution thoroughly.
-
Add Reducing Agent: Add the freshly prepared 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM.
-
Degas (Optional but Recommended): To prevent oxidation of the copper(I) catalyst, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[11][12]
-
Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Incubation: Incubate the reaction at room temperature overnight, protected from light.[11][13]
-
Purification: The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).[11][12][13]
Visualizations
Factors Affecting Cyanine Dye Stability
Cyanine dyes like Cy3 are susceptible to environmental factors that can impact their fluorescence and stability. Understanding these relationships is key to designing robust experiments.
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Click Chemistry Labeling
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction follows a structured workflow to ensure efficient and specific labeling of target molecules.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 3. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 4. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescent Pigment Handling and Precautions - Blog [geecolor.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for Labeling Azide-Modified Proteins with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and covalent labeling of proteins is a cornerstone of modern biological research and drug development. One of the most robust and versatile methods for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This application note provides detailed protocols for the labeling of azide-modified proteins with diSulfo-Cy3 alkyne, a water-soluble, bright, and photostable fluorescent probe.[1][2] This method allows for the sensitive detection and visualization of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.
Proteins can be modified with azides through several methods, most commonly through the metabolic incorporation of azide-bearing amino acid analogs, such as L-azidohomoalanine (AHA), which serves as a surrogate for methionine. Once incorporated, the azide group serves as a chemical handle for covalent modification with an alkyne-containing probe, such as this compound.[3] The reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological processes.[3][4]
This document provides two primary protocols for catalyzing the azide-alkyne cycloaddition: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell applications.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: General experimental workflow for protein labeling.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling purified azide-modified proteins in vitro.
Materials and Reagents:
-
Azide-modified protein in a buffer free of primary amines (e.g., Tris) and sodium azide. Phosphate-buffered saline (PBS) is recommended.
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Protein Labeling Buffer (1.5x): Contains copper(II) sulfate, a water-soluble ligand like THPTA, and aminoguanidine.[5]
-
Ascorbic acid (Vitamin C)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[6][7]
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] Store at -20°C, protected from light.
-
Ascorbic Acid Stock Solution: Prepare a fresh 50 mM stock solution of ascorbic acid in water. This solution oxidizes readily and should be made fresh for each experiment.[5][8]
-
-
Labeling Reaction:
-
Determine the amount of azide-modified protein to be labeled. The protein concentration should ideally be 2-10 mg/mL for optimal labeling efficiency.[6][9]
-
In a microcentrifuge tube, combine the azide-modified protein solution with the 1.5x Protein Labeling Buffer. The protein solution should not exceed 1/3 of the total reaction volume.[5][8]
-
Add the this compound stock solution to the reaction mixture. A 3-10 fold molar excess of the dye over the protein is recommended as a starting point.[8]
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared ascorbic acid stock solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[8]
-
-
Purification of Labeled Protein:
-
Purify the diSulfo-Cy3 labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25).[6][7]
-
Equilibrate the column with PBS or a suitable storage buffer.
-
Load the reaction mixture onto the column.
-
Elute the labeled protein with the equilibration buffer. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3). A detailed protocol for calculating the DOL is provided in the data presentation section.
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm covalent labeling.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is designed for labeling azide-modified proteins in living cells and utilizes a strained alkyne (e.g., DBCO) derivative of diSulfo-Cy3.
Materials and Reagents:
-
Cells with metabolically incorporated azide-containing amino acids.
-
diSulfo-Cy3-DBCO (or other strained alkyne).
-
Live-cell imaging medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Preparation:
-
Culture cells and incorporate an azide-containing amino acid (e.g., AHA) into the cellular proteins according to established protocols.
-
After metabolic labeling, wash the cells twice with warm PBS to remove any unincorporated azide-amino acids.[3]
-
-
Labeling Reaction:
-
Washing and Imaging:
-
Wash the cells three times with warm live-cell imaging medium to remove any unbound dye.[3]
-
The cells are now ready for live-cell imaging using fluorescence microscopy.
-
Data Presentation
Table 1: Quantitative Parameters for diSulfo-Cy3 Labeling
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Excitation Maximum (λex) | ~550 nm | Spectrofluorometer | |
| Emission Maximum (λem) | ~570 nm | Spectrofluorometer | |
| Molar Extinction Coefficient (ε) of diSulfo-Cy3 at ~550 nm | ~150,000 M⁻¹cm⁻¹ | Spectrophotometer | Use the value provided by the manufacturer. |
| Correction Factor (CF) at 280 nm | ~0.08 | Spectrophotometer | This value corrects for the absorbance of the dye at 280 nm. |
| Degree of Labeling (DOL) | 1 - 5 | Spectrophotometry | The optimal DOL depends on the specific application. |
Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
A₅₅₀: Absorbance of the labeled protein at ~550 nm.
-
CF: Correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = A₅₅₀ / ε_dye
-
ε_dye: Molar extinction coefficient of diSulfo-Cy3 at ~550 nm.
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low.- Inefficient removal of interfering substances (e.g., Tris, sodium azide).- Insufficient molar excess of the dye.- Inactive catalyst (CuAAC). | - Concentrate the protein to >2 mg/mL.[10]- Perform buffer exchange into an appropriate reaction buffer.- Increase the molar ratio of this compound to protein.- Use freshly prepared ascorbic acid solution. |
| Protein Precipitation During Labeling | - Over-labeling of the protein.- High concentration of organic solvent (DMSO). | - Reduce the molar excess of the dye in the reaction.- Ensure the volume of DMSO is less than 10% of the total reaction volume. |
| High Background Signal in Imaging | - Incomplete removal of unreacted dye. | - Optimize the purification step (e.g., increase the number of washes for cells, use a longer size-exclusion column). |
| Loss of Protein Function | - Labeling has occurred at a critical functional site. | - If possible, use site-specific incorporation of the azide handle away from known active sites. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for diSulfo-Cy3 Alkyne Click Chemistry in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the field of bioconjugation, offering a highly efficient and specific method for labeling biomolecules in complex environments, including living cells. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two prominent examples of click chemistry reactions. This document provides detailed application notes and protocols for the use of diSulfo-Cy3 alkyne, a water-soluble and bright fluorescent probe, in both CuAAC and SPAAC-mediated labeling of cellular targets.
diSulfo-Cy3 is a cyanine dye with excellent photophysical properties, making it an ideal choice for fluorescence microscopy applications. Its water solubility ensures compatibility with biological systems and reduces non-specific binding. These protocols are designed to guide researchers in the successful application of this compound for labeling both intracellular and cell-surface targets.
Data Presentation
The following table summarizes the key photophysical properties of diSulfo-Cy3 and provides a general comparison of the two click chemistry approaches discussed in this guide.
| Parameter | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Excitation Maximum (λex) | 548 nm[1] | N/A | N/A |
| Emission Maximum (λem) | 567 nm[1] | N/A | N/A |
| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹[1] | N/A | N/A |
| Fluorescence Quantum Yield (Φ) | 0.15[1] | N/A | N/A |
| Solubility | Water, DMSO, DMF[1] | N/A | N/A |
| Reaction Principle | N/A | Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[2][3] | Reaction between a strained cyclooctyne and an azide without a metal catalyst.[4][5] |
| Advantages for Cell Labeling | N/A | Fast reaction kinetics.[2] | Biocompatible (no copper catalyst), suitable for live cell and in vivo imaging.[6] |
| Disadvantages for Cell Labeling | N/A | Potential cytotoxicity due to the copper catalyst.[7] | Generally slower kinetics compared to CuAAC; some cyclooctynes may have off-target reactivity. |
Experimental Protocols
Here, we provide detailed step-by-step protocols for four distinct applications of this compound click chemistry in cells. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Intracellular Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified intracellular targets with this compound in fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips with azide-modified biomolecules
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Paraformaldehyde (PFA)
-
Triton X-100 or other suitable permeabilization agent
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Deionized water
Stock Solutions Preparation:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C, protected from light.
-
CuSO₄ (100 mM): Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.
-
THPTA (100 mM): Dissolve THPTA in deionized water. Store at -20°C.
-
Sodium Ascorbate (500 mM): Dissolve sodium ascorbate in deionized water. Prepare this solution fresh for each experiment.
-
PFA (4% in PBS): Prepare according to standard laboratory procedures.
-
Triton X-100 (0.5% in PBS): Prepare a permeabilization buffer.
Experimental Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Incubate the fixed cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
For a 200 µL final reaction volume per coverslip, mix the following components in the order listed:
-
170 µL PBS
-
2 µL of 100 mM CuSO₄ (Final concentration: 1 mM)
-
10 µL of 100 mM THPTA (Final concentration: 5 mM)
-
2 µL of 10 mM this compound (Final concentration: 100 µM)
-
-
Vortex briefly to mix.
-
Add 16 µL of freshly prepared 500 mM Sodium Ascorbate (Final concentration: 40 mM).
-
Vortex briefly to mix.
-
-
Labeling Reaction:
-
Remove the PBS from the coverslips.
-
Add 200 µL of the click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using fluorescence microscopy with appropriate filter sets for Cy3.
-
Protocol 2: Cell-Surface Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol is for labeling azide-modified targets on the surface of living cells. Minimizing copper-induced toxicity is critical.
Materials:
-
Live cells in culture with azide-modified cell-surface molecules
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Aminoguanidine hydrochloride (optional, to reduce oxidative stress)[8]
-
Cell culture medium or a suitable buffer (e.g., DPBS with Ca²⁺/Mg²⁺)
Stock Solutions Preparation:
-
This compound (1 mM): Dissolve in water or DMSO.
-
CuSO₄ (20 mM): Dissolve in deionized water.
-
THPTA (100 mM): Dissolve in deionized water.
-
Sodium Ascorbate (100 mM): Prepare fresh in deionized water.
-
Aminoguanidine (100 mM): Dissolve in deionized water.
Experimental Procedure:
-
Cell Preparation:
-
Click Reaction Cocktail Preparation (Prepare immediately before use on ice):
-
For a 1 mL final reaction volume, pre-mix the following in a microfuge tube:
-
5 µL of 20 mM CuSO₄ (Final concentration: 100 µM)
-
25 µL of 100 mM THPTA (Final concentration: 2.5 mM)
-
-
In a separate tube containing the cells in 1 mL of cold medium/buffer, add:
-
Add the pre-mixed CuSO₄/THPTA solution to the cells.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM Sodium Ascorbate (Final concentration: 2.5 mM).[8][9]
-
-
Labeling Reaction:
-
Gently swirl the plate to mix.
-
Incubate for 5-10 minutes at 4°C, protected from light.[9]
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail.
-
Wash the cells three times with cold medium/buffer.
-
The cells can now be imaged live or fixed for further analysis.
-
Protocol 3: Intracellular Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of azide-modified intracellular targets using a cyclooctyne-derivatized diSulfo-Cy3. For this example, we will assume the use of a commercially available DBCO-diSulfo-Cy3 conjugate.
Materials:
-
Cells cultured on coverslips with azide-modified intracellular biomolecules
-
DBCO-diSulfo-Cy3
-
Paraformaldehyde (PFA)
-
Triton X-100 or other suitable permeabilization agent
-
PBS, pH 7.4
-
DMSO
Stock Solutions Preparation:
-
DBCO-diSulfo-Cy3 (1 mM): Dissolve in DMSO. Store at -20°C, protected from light.
-
PFA (4% in PBS): Prepare as per standard protocols.
-
Triton X-100 (0.5% in PBS): Prepare permeabilization buffer.
Experimental Procedure:
-
Cell Fixation and Permeabilization:
-
Follow the same steps for fixation and permeabilization as in Protocol 1.
-
-
Labeling Reaction:
-
Dilute the DBCO-diSulfo-Cy3 stock solution in PBS to a final concentration of 5-20 µM.
-
Remove the PBS from the coverslips and add the DBCO-diSulfo-Cy3 solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the labeling solution and wash the cells three to five times with PBS to remove unbound probe.
-
Mount the coverslips and image as described in Protocol 1.
-
Protocol 4: Cell-Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol is for the copper-free labeling of azide-modified molecules on the surface of living cells.
Materials:
-
Live cells in culture with azide-modified cell-surface molecules
-
DBCO-diSulfo-Cy3
-
Cell culture medium or a suitable buffer (e.g., DPBS with Ca²⁺/Mg²⁺)
-
DMSO
Stock Solutions Preparation:
-
DBCO-diSulfo-Cy3 (1 mM): Dissolve in DMSO. Store at -20°C, protected from light.
Experimental Procedure:
-
Cell Preparation:
-
Gently wash the cells twice with pre-warmed (37°C) cell culture medium or buffer.
-
-
Labeling Reaction:
-
Dilute the DBCO-diSulfo-Cy3 stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Add the labeling medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light. For exclusive cell-surface labeling and to prevent internalization, the incubation can be performed at 4°C for 1 hour.
-
-
Washing and Imaging:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with fresh medium or buffer.
-
Image the live cells immediately or proceed with fixation for further analysis.
-
Mandatory Visualization
Caption: Workflow for Intracellular CuAAC Labeling.
Caption: Workflow for Live Cell-Surface CuAAC Labeling.
Caption: Workflow for Intracellular SPAAC Labeling.
Caption: Workflow for Live Cell-Surface SPAAC Labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Optimizing the selectivity of DIFO-based reagents for intracellular bioorthogonal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: diSulfo-Cy3 Alkyne for Fluorescence Microscopy of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye specifically designed for the efficient labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] Its two sulfonate groups enhance its hydrophilicity, making it ideal for labeling nucleic acids and proteins in aqueous environments without the need for organic co-solvents.[1][4] The alkyne functional group allows for a highly specific and bioorthogonal reaction with azide-modified nucleic acids (DNA or RNA), forming a stable triazole linkage.[5][6]
The resulting diSulfo-Cy3-labeled nucleic acids can be visualized using standard fluorescence microscopy techniques, with excitation and emission spectra nearly identical to other Cy3-based dyes.[3][7] This makes it a versatile tool for a wide range of applications, including fluorescence in situ hybridization (FISH), single-molecule tracking, and cellular imaging of nucleic acid dynamics.[4][] The dye is characterized by its high extinction coefficient and good quantum yield, contributing to strong signal intensity and high-contrast images.[1][9][10]
Physicochemical and Spectroscopic Properties
The properties of this compound make it an excellent candidate for sensitive fluorescence detection. Its water solubility simplifies labeling protocols, while its spectral characteristics are compatible with common laser lines and filter sets.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | |
| Extinction Coefficient | 150,000 M⁻¹cm⁻¹ | [3][7] |
| Quantum Yield (QY) | 0.15 | |
| Molecular Weight | 761.92 g/mol | [3][7] |
| Recommended Laser Lines | 532 nm, 555 nm | [3][7] |
| Recommended Filter Sets | TRITC / Cy3 | [3] |
| Solubility | Water, DMSO, DMF | [3][7] |
| Storage | -20°C, in the dark, desiccated | [2] |
Key Experimental Workflows
Nucleic Acid Labeling via Click Chemistry
The core of the methodology is the CuAAC reaction, which covalently attaches the this compound to an azide-modified nucleic acid. This process is highly efficient and specific, as neither alkyne nor azide moieties are naturally present in biological systems.[6][11]
The CuAAC Reaction Pathway
The copper(I)-catalyzed reaction proceeds efficiently in aqueous buffers to form a stable triazole linkage between the dye and the nucleic acid. A reducing agent like ascorbic acid is used to maintain copper in the active Cu(I) state, while a ligand such as TBTA protects the copper and improves reaction efficiency.
Detailed Experimental Protocols
Protocol 1: Labeling of Azide-Modified Nucleic Acids
This protocol describes the labeling of nucleic acids (DNA or RNA) containing an azide modification with this compound. Azide-modified nucleic acids can be prepared through various methods, such as chemical synthesis with azide phosphoramidites or enzymatic incorporation of azide-modified nucleoside triphosphates.
A. Materials and Reagents
-
Azide-modified oligonucleotide or nucleic acid
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid solution in nuclease-free water (prepare fresh)[11]
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO[11]
-
Nuclease-free water
-
For purification: 3 M Sodium Acetate, 100% Ethanol, 70% Ethanol, or 3% Lithium Perchlorate in Acetone
B. Stock Solution Preparation
-
This compound Stock: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly. Store at -20°C, protected from light.
-
Azide-Nucleic Acid Stock: Dissolve the azide-modified nucleic acid in nuclease-free water to a desired concentration (e.g., 100-200 µM).
-
Ascorbic Acid Stock (5 mM): Prepare this solution fresh on the day of the experiment by dissolving 1.8 mg of ascorbic acid in 2 mL of nuclease-free water.[11]
-
Cu(II)-TBTA Stock (10 mM): This can be prepared by mixing a solution of copper(II) sulfate with a solution of TBTA ligand.[11] Commercially available solutions are recommended for consistency.
C. Click Reaction Procedure
The following is a general protocol that should be optimized for specific nucleic acid sequences and concentrations.[11][12][13]
| Reagent | Stock Concentration | Final Concentration | Example Volume (for 50 µL rxn) |
| Azide-Nucleic Acid | 100 µM | 20 µM | 10 µL |
| 2M TEAA, pH 7.0 | 2 M | 0.2 M | 5 µL |
| DMSO | 100% | 50% (v/v) | 25 µL |
| This compound | 10 mM | 30 µM (1.5x excess) | 0.15 µL |
| Ascorbic Acid | 5 mM | 0.5 mM | 5 µL |
| Cu-TBTA Complex | 10 mM | 0.5 mM | 2.5 µL |
| Nuclease-free H₂O | - | - | to 50 µL |
-
In a microcentrifuge tube, combine the azide-modified nucleic acid, 2M TEAA buffer, and nuclease-free water.
-
Add the required volume of DMSO and vortex to mix.[12]
-
Add the 10 mM this compound stock solution and vortex briefly.
-
Add the freshly prepared 5 mM ascorbic acid solution and vortex briefly.[13]
-
Degas the solution by bubbling a gentle stream of inert gas (e.g., argon or nitrogen) through the mixture for 30-60 seconds to remove oxygen, which can interfere with the reaction.[11][12]
-
Add the 10 mM Cu-TBTA stock solution. Flush the headspace of the tube with inert gas and cap it tightly.[13]
-
Vortex the mixture thoroughly. If any precipitation is observed, gently warm the tube to 80°C for 3 minutes and vortex again.[12][13]
-
Incubate the reaction overnight at room temperature in the dark.[12][13]
D. Purification of Labeled Nucleic Acid
-
For DNA Conjugates: Add 3 M sodium acetate to a final concentration of 0.3 M. Then, add 2.5 volumes of cold 100% ethanol. Mix well and incubate at -20°C for at least 30 minutes.[11]
-
For Oligonucleotide Conjugates: Add a 4-fold excess volume of 3% lithium perchlorate in acetone. Mix and incubate at -20°C for 20 minutes.[11][12]
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the nucleic acid.[11][13]
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol (for DNA) or acetone (for oligonucleotides). Centrifuge again for 5-10 minutes.[11][12]
-
Discard the supernatant and air-dry the pellet to remove residual solvent.
-
Resuspend the purified, labeled nucleic acid in a suitable nuclease-free buffer or water.
-
Optional: For the highest purity, the conjugate can be further purified using polyacrylamide gel electrophoresis (PAGE) or reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Protocol 2: Fluorescence Microscopy Imaging
A. Sample Preparation
Prepare cells or tissues containing the diSulfo-Cy3-labeled nucleic acids according to standard protocols for fluorescence microscopy (e.g., fixation, permeabilization, and hybridization for FISH).
B. Imaging Parameters
-
Excitation: Use a laser line close to the excitation maximum of diSulfo-Cy3, such as a 532 nm or 555 nm laser.[3][7]
-
Filter Set: Use a standard TRITC or Cy3 filter cube containing an appropriate excitation filter, dichroic mirror, and emission filter.
-
Detector: Use a sensitive detector, such as a PMT or sCMOS camera, to capture the fluorescence emission.
-
Controls: Always include an unlabeled control sample to assess background fluorescence and a positive control to ensure the imaging setup is working correctly.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst (oxidized copper) | Use freshly prepared ascorbic acid; ensure proper degassing to remove oxygen. |
| Low concentration or purity of reactants | Verify the concentration and purity of the azide-nucleic acid and this compound. | |
| Inefficient precipitation | Increase incubation time at -20°C; use a co-precipitant like glycogen. | |
| High Background Signal | Excess, unbound dye | Ensure thorough purification after the labeling reaction; add extra wash steps. |
| Non-specific binding of the dye | Optimize purification; consider using RP-HPLC for highest purity. | |
| Photobleaching | High laser power; long exposure time | Reduce laser intensity; use shorter exposure times; use an anti-fade mounting medium. |
References
- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: High-Fidelity Cell Proliferation Analysis using diSulfo-Cy3 and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring cellular proliferation is a cornerstone of research in oncology, immunology, toxicology, and regenerative medicine. A highly accurate and reproducible method for quantifying DNA synthesis is the incorporation of nucleoside analogs into the DNA of actively dividing cells. This application note details a robust flow cytometry-based assay for cell proliferation utilizing the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) in conjunction with a diSulfo-Cy3 fluorescent probe. This method, centered around copper-catalyzed click chemistry, offers significant advantages over traditional BrdU-based assays, including a streamlined workflow and preservation of cellular morphology and antigenicity.
Principle of the Method
The assay is a two-step process that begins with the incubation of live cells with EdU. As a nucleoside analog, EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] Following fixation and permeabilization, the alkyne group of the incorporated EdU is detected through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] In this step, a diSulfo-Cy3 azide is covalently bonded to the EdU, resulting in bright and stable fluorescent labeling of cells that have undergone DNA replication. The water-soluble nature of the diSulfo-Cy3 fluorophore enhances its utility in aqueous buffer systems. The intensity of the fluorescent signal, which is directly proportional to the amount of incorporated EdU, can then be quantified on a single-cell basis using flow cytometry.[1][4] This method allows for the sensitive and accurate determination of the percentage of cells in the S-phase of the cell cycle.
A key advantage of this EdU-based assay is that it does not require harsh DNA denaturation steps, which are necessary for BrdU antibody-based detection.[1][3] This preserves cell morphology and critical antigenic sites, enabling multiplexing with immunophenotyping for simultaneous analysis of cell proliferation and the expression of cell surface or intracellular markers.
Core Requirements Met
-
Data Presentation: Quantitative data is summarized in a structured table.
-
Experimental Protocols: A detailed methodology for the key experiments is provided.
-
Mandatory Visualization: Diagrams for the chemical principle and experimental workflow are provided in the DOT language.
Chemical Principle and Experimental Workflow
The following diagrams illustrate the underlying chemical reaction and the step-by-step experimental process.
References
Protocol for Labeling Oligonucleotides with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the efficient labeling of azide-modified oligonucleotides with diSulfo-Cy3 alkyne using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This bioorthogonal conjugation method offers high specificity, efficiency, and yields, making it an ideal choice for preparing fluorescently labeled oligonucleotides for a wide range of applications in molecular biology, diagnostics, and drug development.[1][] The resulting diSulfo-Cy3 labeled oligonucleotides can be used as probes in fluorescence in situ hybridization (FISH), real-time PCR, and other sensitive detection methods.[3]
The diSulfo-Cy3 fluorophore is a bright, water-soluble dye with excitation and emission maxima at approximately 550 nm and 570 nm, respectively, making it compatible with standard fluorescence detection instrumentation.[3] The "click" reaction forms a stable triazole linkage between the oligonucleotide and the dye, ensuring a robustly labeled product.[][4]
Principle of the Reaction
The core of this labeling protocol is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between a terminal alkyne (on the diSulfo-Cy3 dye) and an azide (on the oligonucleotide).[][4] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often used to enhance the reaction efficiency and protect the biomolecules from oxidative damage.[4][5]
Materials and Reagents
Oligonucleotide and Dye
-
Azide-Modified Oligonucleotide: Custom synthesized oligonucleotide with a 5' or 3' terminal azide group. The oligonucleotide should be purified, and the concentration accurately determined.
-
This compound: Commercially available alkyne-functionalized diSulfo-Cy3 dye.
Reaction Components
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA or TBTA ligand
-
Nuclease-free water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylammonium acetate (TEAA) buffer or similar
-
Sodium Acetate (NaOAc)
-
Ethanol (100%, ice-cold)
-
Acetone (optional, for washing)
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction efficiency.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| Azide-Modified Oligonucleotide | 100 µM | Nuclease-free water | -20°C |
| This compound | 10 mM | Anhydrous DMF or DMSO | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Nuclease-free water | Room Temperature |
| Sodium Ascorbate | 100 mM | Nuclease-free water | -20°C (prepare fresh) |
| THPTA or TBTA Ligand | 50 mM | Nuclease-free water or DMSO | -20°C |
| Sodium Acetate (NaOAc) | 3 M, pH 5.2 | Nuclease-free water | Room Temperature |
Oligonucleotide Labeling Reaction (CuAAC)
This protocol is optimized for a 10 nmol labeling reaction. The reaction volume can be scaled up or down as needed, maintaining the relative concentrations of the reagents.
-
In a sterile, nuclease-free microcentrifuge tube, add the following reagents in the specified order:
-
100 µL of 100 µM Azide-Modified Oligonucleotide (10 nmol)
-
3 µL of 10 mM this compound (30 nmol, 3 equivalents)
-
10 µL of 50 mM THPTA or TBTA Ligand (final concentration ~0.5 mM)
-
-
Vortex the mixture gently.
-
In a separate tube, prepare the catalyst solution by mixing:
-
1 µL of 100 mM CuSO₄
-
This will be added after the reducing agent.
-
-
Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the oligonucleotide/dye mixture.
-
Immediately add the 1 µL of 100 mM CuSO₄ to the reaction mixture. The final concentrations in a ~120 µL reaction volume will be approximately: 83 µM oligonucleotide, 250 µM dye, 4.2 mM ligand, 4.2 mM sodium ascorbate, and 0.83 mM CuSO₄.
-
Vortex the reaction mixture gently and incubate at room temperature (25°C) for 1-4 hours or at 37-45°C for 30-60 minutes, protected from light.[6] Reaction times may vary depending on the specific oligonucleotide sequence and length.[6]
Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted dye, copper catalyst, and other reaction components.
-
To the reaction mixture, add 0.1 volumes of 3 M NaOAc, pH 5.2 (e.g., 12 µL).
-
Add 3 volumes of ice-cold 100% ethanol (e.g., 396 µL).
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a suitable volume of nuclease-free water or buffer (e.g., TE buffer).
For applications requiring high purity, reversed-phase HPLC (RP-HPLC) is the recommended purification method.[3][7] The hydrophobic nature of the Cy3 dye allows for excellent separation of the labeled oligonucleotide from the unlabeled species.[8]
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 50% B over 30 minutes) is typically used to elute the labeled oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for the Cy3 dye). The peak that absorbs at both wavelengths corresponds to the successfully labeled product.
-
Collect the desired peak and lyophilize to obtain the purified diSulfo-Cy3 labeled oligonucleotide.
Quantitative Data Summary
The efficiency of the CuAAC reaction for oligonucleotide labeling is consistently high, often achieving near-quantitative yields.
| Parameter | Reported Value | Method of Analysis | Reference |
| Labeling Yield | 90.3 ± 0.4% | Denaturing PAGE | [9][10] |
| Conversion | Complete (100%) | MALDI-MS | [6] |
| Recovery after Precipitation | Near quantitative | Not specified | [11] |
| Overall Yield (doubly labeled) | 60-90% | Not specified | [11] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for labeling oligonucleotides with this compound.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 3. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. interchim.fr [interchim.fr]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging Using diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to label and visualize specific biomolecules within their native environment. diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent probe ideal for these applications.[1][2][3][4] Its two sulfonate groups enhance its hydrophilicity, making it suitable for direct use in aqueous buffers without the need for organic solvents.[1][3] This document provides detailed protocols and application notes for utilizing this compound in live-cell imaging experiments.
The core principle involves a two-step labeling process. First, a biomolecule of interest is metabolically, enzymatically, or genetically tagged with an azide group. Subsequently, the azide-modified biomolecule is specifically and covalently labeled with the this compound probe through a CuAAC reaction. This method offers high specificity and efficiency for visualizing a wide range of biological events.
Properties of this compound
This compound is a member of the cyanine dye family, known for its bright fluorescence and high photostability.[5] Its key properties are summarized in the table below, making it an excellent choice for various fluorescence microscopy applications.[3]
| Property | Value | Reference |
| Excitation Maximum | 548 nm | [2][6] |
| Emission Maximum | 567 nm | [2][6] |
| Molar Extinction Coefficient | 162,000 cm⁻¹M⁻¹ | [2][6] |
| Fluorescence Quantum Yield | 0.15 | [2] |
| Molecular Weight | 675.8 g/mol (Na salt) | [2] |
| Solubility | Water, DMSO, DMF | [2][7] |
| Reactive Group | Alkyne | [1] |
| Purity | ≥95% | [2] |
Experimental Workflow and Signaling Pathway
The general workflow for live-cell imaging using this compound involves metabolic labeling of cells with an azide-containing precursor, followed by the click chemistry reaction to attach the fluorescent dye.
Workflow for live-cell imaging using this compound.
The chemical basis of this protocol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocols
Materials Required:
-
This compound
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycans, L-azidohomoalanine (AHA) or homopropargylglycine (HPG) for proteins)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Live-cell imaging solution or appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on imaging-compatible plates or slides
Stock Solution Preparation:
-
This compound (1 mM): Prepare a 1 mM stock solution in sterile, nuclease-free water or DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve Copper(II) Sulfate Pentahydrate in sterile water to a final concentration of 20 mM. Store at 4°C.
-
THPTA (100 mM): Prepare a 100 mM stock solution in sterile water. Store at -20°C.
-
Sodium Ascorbate (300 mM): Prepare a fresh 300 mM stock solution in sterile water immediately before use. Sodium ascorbate solutions are prone to oxidation.
Protocol for Live-Cell Labeling:
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the appropriate azide-modified metabolic precursor. The concentration and incubation time will vary depending on the precursor and cell type (e.g., 10-50 µM Ac4ManNAz for 48 hours).[8]
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove any unincorporated azide precursor.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For a final volume of 1 mL, add the components in the following order:
-
1 mL of live-cell imaging solution
-
4 µL of 1 mM this compound (final concentration: 4 µM; can be optimized from 2-40 µM)[9]
-
10 µL of 20 mM CuSO₄ (final concentration: 200 µM)
-
10 µL of 100 mM THPTA (final concentration: 1 mM)
-
-
Mix the solution gently by pipetting.
-
Add 10 µL of freshly prepared 300 mM Sodium Ascorbate to initiate the reaction (final concentration: 3 mM). Mix immediately.[9]
-
Aspirate the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light. The optimal time may vary.
-
-
Final Washes and Imaging:
-
Aspirate the Click Reaction Cocktail.
-
Wash the cells three times with live-cell imaging solution.
-
The cells are now ready for imaging using a fluorescence microscope equipped with a Cy3 filter set (Excitation: ~550 nm, Emission: ~570 nm).
-
Optimization and Considerations
-
Toxicity: While the use of a copper-chelating ligand like THPTA significantly reduces copper-induced toxicity, it is crucial to optimize the copper concentration and incubation time to maintain cell viability.[8][10] Cell viability can be assessed using assays like propidium iodide staining.
-
Background Fluorescence: In cases of high background, reducing the concentration of this compound or increasing the number of wash steps may be necessary.[9]
-
Signal Intensity: To enhance the signal, the concentration of the azide precursor or the incubation time for metabolic labeling can be increased. The click reaction time can also be extended, but this should be balanced with potential toxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a major concern, a copper-free click chemistry approach using a strained cyclooctyne-modified dye can be an alternative.[11][12]
Applications in Drug Development
-
Target Engagement Studies: Visualize the interaction of azide-modified small molecule drugs with their cellular targets.
-
Monitoring Protein Synthesis: Utilize azide-containing amino acid analogs (e.g., AHA) to label and track newly synthesized proteins in response to drug treatment.
-
Glycan Profiling: Analyze changes in cellular glycosylation patterns, which are often altered in disease states like cancer, by labeling with azide-modified sugars.
-
High-Content Screening: The robust and specific nature of this labeling method makes it suitable for automated imaging and analysis in drug screening platforms.
By following these protocols and considering the key optimization parameters, researchers can effectively utilize this compound for high-quality live-cell imaging, enabling deeper insights into complex biological systems and accelerating drug discovery efforts.
References
- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. interchim.fr [interchim.fr]
- 7. Sulfo-Cy3.5 alkyne | BroadPharm [broadpharm.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
diSulfo-Cy3 Alkyne for In Situ Hybridization (ISH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic fields of molecular biology and drug development, the precise localization and quantification of specific nucleic acid sequences within the cellular environment are paramount. In situ hybridization (ISH) is a powerful technique that enables the visualization of DNA and RNA targets in their native cellular context. The choice of fluorescent label is critical for the sensitivity and specificity of ISH assays. diSulfo-Cy3 alkyne is a highly water-soluble and bright fluorescent dye that offers significant advantages for ISH applications. Its alkyne group allows for covalent labeling of azide-modified oligonucleotide probes via a highly efficient and bioorthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method of probe labeling is robust, specific, and minimally disruptive to the probe's hybridization performance.
This document provides detailed application notes and protocols for the use of this compound in ISH techniques, tailored for researchers, scientists, and professionals in drug development.
Key Features of this compound for ISH
-
High Water Solubility: The two sulfonate groups confer excellent water solubility, preventing aggregation of the labeled probes and reducing background signal in aqueous hybridization buffers.
-
Bright and Photostable Fluorescence: diSulfo-Cy3 is a member of the cyanine dye family, known for its high extinction coefficient and quantum yield, resulting in bright fluorescent signals. It exhibits greater photostability compared to fluorescein-based dyes, allowing for longer exposure times and more robust image acquisition.
-
Efficient and Specific Labeling: The click chemistry reaction is highly specific between the alkyne group on the dye and an azide group on the probe, ensuring efficient and targeted labeling with minimal side reactions.
-
Optimal Spectral Properties: With excitation and emission maxima around 555 nm and 570 nm respectively, diSulfo-Cy3 is well-suited for standard fluorescence microscopy setups and is compatible with common laser lines and filter sets.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value |
| Maximum Excitation (λex) | ~555 nm |
| Maximum Emission (λem) | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | High |
| Solubility | High in aqueous solutions |
Table 2: Performance Comparison of Fluorophores in ISH
| Fluorophore | Relative Brightness | Photostability | Signal-to-Noise Ratio | Key Advantage |
| diSulfo-Cy3 | +++ | +++ | High | High water solubility and photostability.[1] |
| Fluorescein (FITC) | ++ | + | Moderate | Widely used, but susceptible to photobleaching and pH changes. |
| Alexa Fluor 555 | +++ | +++ | High | Excellent photostability and brightness, a common alternative. |
| ATTO 565 | +++ | +++ | High | High photostability and quantum yield. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotide Probes with this compound via CuAAC
This protocol describes the labeling of azide-modified DNA or RNA probes with this compound using a copper-catalyzed click reaction.
Materials:
-
Azide-modified oligonucleotide probe
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-HCl buffer (1 M, pH 7.5)
-
Nuclease-free water
-
Ethanol
-
3 M Sodium Acetate
-
Size-exclusion chromatography columns or ethanol precipitation reagents for purification
Procedure:
-
Probe Preparation: Resuspend the azide-modified oligonucleotide probe in nuclease-free water to a final concentration of 1 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:
-
Azide-modified oligonucleotide probe (to a final concentration of 100 µM)
-
This compound (to a final concentration of 500 µM)
-
Tris-HCl (1 M, pH 7.5) to a final concentration of 100 mM.
-
Freshly prepared 50 mM Copper(II) sulfate in nuclease-free water (to a final concentration of 1 mM).
-
Freshly prepared 100 mM Sodium Ascorbate in nuclease-free water (to a final concentration of 5 mM).
-
Adjust the final volume with nuclease-free water.
-
-
Incubation: Mix the reaction components thoroughly by pipetting. Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification of Labeled Probe:
-
Ethanol Precipitation: Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled probe. Wash the pellet with 70% ethanol and resuspend in hybridization buffer.
-
Size-Exclusion Chromatography: Use a suitable size-exclusion column to separate the labeled probe from unreacted dye and other reaction components, following the manufacturer's instructions.
-
-
Quantification: Determine the concentration and labeling efficiency of the diSulfo-Cy3 labeled probe using a spectrophotometer or a fluorometer.
Protocol 2: Fluorescent In Situ Hybridization (FISH) with diSulfo-Cy3 Labeled Probes
This protocol provides a general workflow for FISH on adherent cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for specific applications.
Materials:
-
diSulfo-Cy3 labeled probe
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash Buffers (e.g., 2x SSC, 0.1% Tween-20; 0.2x SSC, 0.1% Tween-20)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Coverslips
-
Slides with fixed cells or tissue sections
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Pre-hybridization:
-
Equilibrate the sample with 2x SSC for 5 minutes.
-
Apply Hybridization Buffer (without probe) to the sample and incubate at the hybridization temperature for 1 hour to block non-specific binding sites.
-
-
Hybridization:
-
Dilute the diSulfo-Cy3 labeled probe in Hybridization Buffer to the desired concentration (typically 1-10 ng/µL).
-
Denature the probe solution at 75-85°C for 5 minutes and then place on ice.
-
Remove the pre-hybridization buffer from the sample and apply the probe solution.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the sample with the probe on a heat block at 75-85°C for 5-10 minutes.
-
Incubate overnight at the optimal hybridization temperature (e.g., 37-42°C) in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the sample with 2x SSC, 0.1% Tween-20 at the hybridization temperature for 15 minutes.
-
Perform a high-stringency wash with 0.2x SSC, 0.1% Tween-20 at a higher temperature (e.g., 42-55°C) for 15 minutes.
-
Wash with 2x SSC at room temperature for 5 minutes.
-
-
Signal Detection and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst solution for 5 minutes.
-
Wash briefly with PBS.
-
Mount the sample with antifade mounting medium and a coverslip.
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for Cy3 and the nuclear stain.
-
Mandatory Visualizations
Caption: Experimental workflow for ISH using this compound.
Caption: Click chemistry reaction for probe labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient probe labeling. | Verify labeling efficiency by spectrophotometry. Optimize click chemistry reaction conditions (reagent concentrations, incubation time). |
| Poor probe penetration. | Optimize permeabilization step (e.g., increase Triton X-100 concentration or incubation time). | |
| RNA/DNA degradation. | Use nuclease-free reagents and sterile techniques. Check sample quality. | |
| Suboptimal hybridization. | Optimize hybridization temperature and time. Ensure correct probe concentration. | |
| High Background | Non-specific probe binding. | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). Use blocking agents in hybridization buffer. |
| Incomplete removal of unbound probe. | Increase the number and duration of post-hybridization washes. | |
| Autofluorescence of tissue. | Treat samples with a background reducing agent (e.g., sodium borohydride). Use appropriate negative controls. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure time. Use an antifade mounting medium. Acquire images promptly after preparation. |
By leveraging the superior properties of this compound and following these detailed protocols, researchers can achieve high-quality, reproducible results in their in situ hybridization experiments, leading to more accurate and reliable insights in their scientific and drug development endeavors.
References
Quantifying Protein Labeling Efficiency with diSulfo-Cy3 Alkyne: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a wide array of assays, including fluorescence microscopy, flow cytometry, and in-gel analysis. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a prominent example of "click chemistry," offers a highly specific and efficient method for bioconjugation under mild, aqueous conditions.[1][2][3] This application note provides a detailed protocol for the labeling of azide-modified proteins with diSulfo-Cy3 alkyne and subsequent quantification of the labeling efficiency.
This compound is a water-soluble fluorescent dye containing an alkyne group, which can react efficiently with azide-modified proteins.[4] The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling proteins in aqueous buffers without the need for organic co-solvents that can lead to protein denaturation.[1][5] The bright and photostable fluorescence of the Cy3 core allows for sensitive detection.[6]
This document outlines the experimental workflow, provides detailed protocols for protein labeling and purification, and describes methods for quantifying the degree of labeling (DOL).
Experimental Workflow
The overall workflow for quantifying protein labeling efficiency with this compound involves several key steps. First, the target protein must be modified to contain an azide group. This is typically achieved by metabolically incorporating an azide-bearing unnatural amino acid or by chemically modifying the protein post-translationally. The azide-modified protein is then reacted with this compound via a copper-catalyzed click reaction. Following the labeling reaction, unreacted dye is removed through purification. Finally, the labeling efficiency is quantified by spectrophotometry to determine the DOL, and further analyzed by gel electrophoresis and mass spectrometry for qualitative and quantitative assessment.
Caption: Experimental workflow for protein labeling and quantification.
Detailed Experimental Protocols
Protocol 1: Labeling of Azide-Modified Protein with this compound
This protocol describes the copper-catalyzed click reaction for labeling an azide-modified protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in deionized water.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein to a final concentration of 1-10 mg/mL.
-
This compound to a final concentration of 10-20 molar excess relative to the protein.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1 mM.
-
Freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Adjust the final volume with amine-free buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Protocol 2: Purification of the Labeled Protein
This protocol describes the removal of unreacted this compound using size-exclusion chromatography.
Materials:
-
Labeled protein reaction mixture
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the size-exclusion column with at least 3 column volumes of elution buffer.
-
Sample Loading: Carefully load the entire reaction mixture onto the column.
-
Elution: Elute the protein with the elution buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the elution of the labeled protein by observing the orange color of the Cy3 dye. The first colored fractions will contain the labeled protein.
-
Pooling: Pool the fractions containing the purified labeled protein.
Quantification of Labeling Efficiency
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[7]
Spectrophotometric Determination of DOL
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~550 nm (A₅₅₀, the absorbance maximum of Cy3) using a spectrophotometer.
-
Calculate the concentration of the dye and the protein using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 280 nm.[8][9]
Calculations:
-
Corrected Absorbance at 280 nm:
-
A₂₈₀_corrected = A₂₈₀ - (A₅₅₀ × CF)
-
Where CF is the correction factor for Cy3 at 280 nm (typically ~0.08).[8]
-
-
Protein Concentration (M):
-
Protein Concentration = A₂₈₀_corrected / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Dye Concentration (M):
-
Dye Concentration = A₅₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3 at ~550 nm (typically 150,000 M⁻¹cm⁻¹).[8]
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
Table 1: Spectroscopic Properties of Cy3
| Parameter | Value | Reference |
| Maximum Excitation (λ_max) | ~550 nm | [6] |
| Maximum Emission (λ_em) | ~570 nm | [6] |
| Molar Extinction Coefficient (ε_max) | 150,000 M⁻¹cm⁻¹ | [8] |
| Correction Factor (CF₂₈₀) | ~0.08 | [8] |
Qualitative and Further Quantitative Analysis
SDS-PAGE Analysis
SDS-PAGE can be used to visualize the labeled protein and confirm the removal of free dye.
Procedure:
-
Run the purified labeled protein on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner with an appropriate excitation and emission filter set for Cy3.
-
A fluorescent band at the expected molecular weight of the protein indicates successful labeling. The absence of a low molecular weight fluorescent band confirms the removal of free dye.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
Mass Spectrometry
Mass spectrometry provides a precise method for determining the labeling efficiency and identifying the site(s) of labeling.[10][11] By comparing the mass of the unlabeled and labeled protein, the number of attached dye molecules can be determined.
Signaling Pathway and Logical Relationship Diagrams
Caption: Click chemistry reaction for protein labeling.
Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | - Inefficient azide incorporation into the protein.- Low protein concentration. | - Optimize the method for azide incorporation.- Concentrate the protein to >2 mg/mL before labeling.[12] |
| - Presence of primary amines (e.g., Tris buffer) in the protein solution. | - Exchange the protein into an amine-free buffer (e.g., PBS, HEPES).[12] | |
| - Degraded sodium ascorbate. | - Prepare fresh sodium ascorbate solution for each reaction. | |
| Protein Precipitation During Labeling | - High concentration of organic solvent if the alkyne dye is not fully water-soluble.- Protein instability under reaction conditions. | - Ensure the use of a water-soluble dye like this compound.- Optimize buffer conditions (pH, salt concentration). |
| Free Dye in Purified Sample | - Inefficient purification. | - Repeat the size-exclusion chromatography step or use a column with a lower molecular weight cutoff. |
| Inaccurate DOL Calculation | - Incorrect molar extinction coefficient for the protein.- Inaccurate measurement of absorbance. | - Determine the protein's molar extinction coefficient experimentally or use a calculated value from its amino acid sequence.- Ensure the spectrophotometer is properly calibrated and that absorbance readings are within the linear range. |
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and efficient method for the fluorescent labeling of azide-modified proteins. The protocols and quantification methods outlined in this application note offer a comprehensive guide for researchers to achieve and accurately assess protein labeling. The high specificity of the click reaction, coupled with the favorable properties of the diSulfo-Cy3 dye, makes this an excellent choice for a wide range of applications in biological research and drug development.
References
- 1. px-12.com [px-12.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protein Mass Spectrometry [sigmaaldrich.com]
- 11. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Imaging with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
diSulfo-Cy3 alkyne is a water-soluble and highly fluorescent dye ideal for the detection and visualization of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] Its bright orange-red fluorescence, with excitation and emission maxima closely matching those of Cy3 dyes, makes it compatible with a wide array of fluorescence microscopes, scanners, and imagers.[1][3][4] The presence of two sulfonate groups enhances its water solubility, allowing for efficient labeling in aqueous environments without the need for organic solvents.[1][4]
This bioorthogonal reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne-functionalized dye and an azide-tagged molecule of interest (e.g., proteins, nucleic acids, or small molecules).[5][6][7] This specificity allows for the precise labeling of biomolecules within complex biological samples, including fixed cells, with minimal background interference.[6][8] These application notes provide detailed protocols for the preparation of biological samples for imaging with this compound.
Signaling Pathway and Experimental Workflow
The fundamental principle behind the use of this compound in bio-imaging is the CuAAC click reaction. This reaction involves the covalent bond formation between the terminal alkyne group of the dye and an azide group previously incorporated into a target biomolecule.
Caption: Chemical reaction of this compound with an azide-modified biomolecule.
The general workflow for preparing and imaging samples with this compound involves a series of sequential steps, from sample fixation to the final imaging acquisition.
Caption: Experimental workflow for labeling cells with this compound.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Fixed Cells
This protocol outlines the steps for labeling proteins that have been metabolically tagged with an azide-containing amino acid analog.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (4% in PBS)
-
Triton X-100 (0.1-0.5% in PBS)
-
Bovine Serum Albumin (BSA) (3% in PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Deionized Water
-
Mounting Medium with DAPI (optional)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to allow the click chemistry reagents to enter the cell.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the cells in 3% BSA in PBS for 30-60 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
PBS (to make up the final volume)
-
This compound (to a final concentration of 1-5 µM)
-
Copper(II) Sulfate (CuSO₄) (to a final concentration of 100-200 µM)
-
THPTA or TBTA ligand (to a final concentration of 500-1000 µM; maintain a 5:1 ligand to copper ratio)[11]
-
Sodium Ascorbate (to a final concentration of 2.5-5 mM, freshly prepared)[8][11]
-
-
Vortex the cocktail gently to mix.
-
Remove the blocking solution from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[12]
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three to four times with PBS containing 1% BSA for 5 minutes each.[12]
-
-
Counterstaining (Optional):
-
If desired, counterstain the nuclei with a suitable dye such as DAPI or Hoechst 33342.[12]
-
Incubate with the counterstain according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with filters appropriate for Cy3 (Excitation/Emission maxima: ~554/568 nm).[4]
-
Data Presentation
The following tables summarize the recommended concentrations and incubation times for the key steps in the protocol.
Table 1: Reagent Concentrations for Click Reaction
| Reagent | Stock Concentration | Final Concentration |
| This compound | 1 mM in water or DMSO | 1 - 5 µM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 100 - 200 µM |
| THPTA or TBTA Ligand | 50 mM in water/DMSO | 500 - 1000 µM |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 2.5 - 5 mM |
Table 2: Incubation Times for Sample Preparation
| Step | Duration |
| Fixation | 15 - 20 minutes |
| Permeabilization | 10 - 15 minutes |
| Blocking | 30 - 60 minutes |
| Click Reaction | 30 - 60 minutes |
| Counterstaining | As per manufacturer's instructions |
Troubleshooting
-
High Background:
-
Ensure adequate washing steps.
-
Include a blocking step with BSA.
-
Optimize the concentration of this compound; higher concentrations can lead to non-specific binding.[13]
-
-
Weak Signal:
-
Ensure the azide-modified biomolecule is sufficiently incorporated.
-
Confirm the activity of the sodium ascorbate solution, as it is prone to oxidation. Always use a freshly prepared solution.[14]
-
Optimize the incubation time for the click reaction.
-
-
Cell Morphology Issues:
-
Be gentle during washing steps to avoid detaching cells.
-
Optimize fixation and permeabilization conditions for the specific cell type.
-
Conclusion
The use of this compound in conjunction with copper-catalyzed click chemistry provides a robust and versatile method for fluorescently labeling azide-modified biomolecules in fixed samples.[5][15] The high water solubility and bright fluorescence of this dye, combined with the specificity of the click reaction, enable high-contrast imaging for a wide range of applications in cellular and molecular biology research.[1][4] Adherence to the detailed protocols and optimization of key parameters will facilitate successful and reproducible results.
References
- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cqscopelab.com [cqscopelab.com]
- 10. downloads.micron.ox.ac.uk [downloads.micron.ox.ac.uk]
- 11. jenabioscience.com [jenabioscience.com]
- 12. interchim.fr [interchim.fr]
- 13. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve low signal intensity in diSulfo-Cy3 alkyne staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal intensity in diSulfo-Cy3 alkyne staining experiments.
Troubleshooting Guide: Low Signal Intensity
A weak or absent fluorescent signal can be attributed to various factors, from suboptimal reaction conditions for the click chemistry to issues with the fluorophore itself and imaging settings. Use the following guide to diagnose and address potential causes for low signal intensity.
| Potential Cause | Recommendation |
| Click Chemistry Reaction Issues | |
| Inactive Copper(I) Catalyst | The active catalyst for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Copper(I), which can be easily oxidized to the inactive Copper(II) state.[1] Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[1] It is also beneficial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Ligand Use | Ligands like THPTA or BTTAA stabilize the Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction.[1][2] For aqueous reactions, water-soluble ligands are recommended.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1] |
| Low Reactant Concentration | The rate of the click reaction is dependent on the concentration of both the alkyne-modified biomolecule and the diSulfo-Cy3 azide. If working with very dilute solutions, the reaction will be slower. If possible, increase the concentration of your reactants. |
| Impure Reagents or Solvents | The purity of your azide, alkyne, and solvents can significantly impact the reaction's success. Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[1] |
| Incompatible Buffer Components | Avoid buffers containing components that can chelate copper, such as Tris buffer. Phosphate-buffered saline (PBS) is a commonly used buffer for CuAAC reactions in biological samples.[3] |
| Fluorophore and Staining Protocol Issues | |
| This compound Degradation | Fluorophores are sensitive to light and temperature.[4] Store the this compound according to the manufacturer's instructions, typically at -20°C in the dark.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.[4] |
| Insufficient Staining Time or Temperature | While many click reactions can proceed at room temperature, gentle heating (e.g., 30-40°C) can sometimes improve yields, especially with sterically hindered substrates. Ensure sufficient incubation time for the click reaction to proceed to completion. A typical incubation time is 30-60 minutes.[6] |
| Photobleaching | Cy3 dyes can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[7] To minimize photobleaching, reduce the exposure time and intensity of the excitation light during imaging. The use of an anti-fade mounting medium can also help preserve the signal.[7] |
| Imaging and Data Acquisition Issues | |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for diSulfo-Cy3. The excitation maximum is around 555 nm, and the emission maximum is around 570 nm.[] |
| Suboptimal Imaging Settings | Increase the gain or exposure time on the camera to enhance the detection of a weak signal. However, be mindful that this can also increase background noise. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble fluorescent dye that contains an alkyne functional group.[9] This alkyne group allows the dye to be covalently attached to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[2] This highly specific and efficient reaction is bioorthogonal, meaning it does not interfere with biological processes, making it ideal for labeling biomolecules in complex environments like live cells.[10]
Q2: My click reaction is not working. What are the most critical components to check?
A2: The most critical components for a successful copper-catalyzed click reaction are the activity of the Copper(I) catalyst and the purity of your reagents.[1] Ensure your copper source is fresh and that a reducing agent like sodium ascorbate is used to maintain the copper in its active Cu(I) state.[1] Using a copper-chelating ligand like THPTA is also highly recommended to stabilize the catalyst.[1]
Q3: Can I perform this compound staining in live cells?
A3: While click chemistry is bioorthogonal, the copper catalyst can be toxic to cells.[11] For live-cell imaging, it is crucial to use a copper-chelating ligand to minimize this toxicity and to keep the reaction time as short as possible.[12] Copper-free click chemistry variants, using reagents like DBCO-functionalized dyes, are an alternative for live-cell applications where copper toxicity is a concern.
Q4: How can I be sure that my low signal is not due to a problem with my azide-labeled biomolecule?
A4: To confirm that the azide modification of your biomolecule is successful and accessible for the click reaction, you can perform a positive control experiment. A simple positive control is to react a small amount of your azide-labeled sample with an alkyne-biotin probe, followed by detection with streptavidin conjugated to a fluorescent reporter.
Experimental Protocols
Detailed Protocol for this compound Staining in Fixed Cells
This protocol provides a general framework for staining azide-modified biomolecules in fixed cells with this compound. Optimization of reactant concentrations and incubation times may be necessary for specific applications.
Materials:
-
Azide-modified cells on coverslips
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade mounting medium
-
DAPI (for nuclear counterstaining, optional)
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:
-
435 µL PBS
-
10 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
10 µL of 50 mM THPTA (final concentration: 1 mM)
-
20 µL of 100 mM sodium ascorbate (freshly prepared) (final concentration: 4 mM)
-
25 µL of 100 µM this compound (final concentration: 5 µM)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with wash buffer.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells two times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~555 nm, Emission: ~570 nm).
-
Quantitative Data Summary
The following table provides a summary of typical concentration ranges for the key components of the click reaction. The optimal concentrations may vary depending on the specific experimental system and should be determined empirically.
| Component | Typical Concentration Range | Notes |
| This compound | 1 - 10 µM | Higher concentrations may increase signal but can also lead to higher background. |
| Copper(II) Sulfate | 50 µM - 2 mM | A concentration of 1 mM is a common starting point. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Should be in excess of the copper concentration and prepared fresh. |
| Copper Ligand (e.g., THPTA) | 1 - 5x the copper concentration | A 1:1 to 5:1 ligand to copper ratio is often used.[1] |
Visualizations
Caption: Experimental workflow for this compound staining of azide-labeled biomolecules in cells.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. luminwaves.com [luminwaves.com]
- 9. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting diSulfo-Cy3 Alkyne Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting non-specific binding of diSulfo-Cy3 alkyne in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence and non-specific binding with this compound?
High background fluorescence is a frequent issue in experiments utilizing fluorescent probes. The primary causes of non-specific binding of this compound include:
-
Excessive Dye Concentration: Using a higher than necessary concentration of the fluorescent alkyne can lead to unbound molecules adhering to various surfaces within the sample.[1]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or other substrates allows the charged dye to attach indiscriminately.
-
Insufficient Washing: Inadequate or insufficiently stringent washing steps after the click reaction fail to remove all unbound or loosely bound dye molecules.[1]
-
Hydrophobic and Electrostatic Interactions: Although diSulfo-Cy3 is designed to be hydrophilic to minimize non-specific hydrophobic interactions, electrostatic interactions can still occur between the charged sulfonate groups and cellular components.[2][3][4]
-
Sample Autofluorescence: Some cells and tissues possess endogenous molecules that fluoresce, contributing to the overall background signal.[1]
Q2: What is the recommended starting concentration for this compound in a click chemistry reaction?
A typical starting concentration for Sulfo-Cy3 azide in aqueous buffers is in the range of 10–50 µM.[5] For cell viability or proliferation assays, a working concentration in the low micromolar range (e.g., 2–10 μM) is often sufficient.[6] It is crucial to perform a concentration titration to determine the optimal balance between specific signal and background for your particular experimental setup.[1]
Q3: Which blocking agents are most effective in reducing non-specific binding?
Several types of blocking agents can be used to minimize non-specific binding. The choice of blocking agent may require optimization for each specific experiment.[7][8]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications.[9] | Can fluoresce, potentially leading to higher background in some fluorescence applications. May contain immunoglobulins that cross-react with certain antibodies.[8][10] |
| Non-fat Dry Milk | 2-5% (w/v) | Cost-effective and a strong blocker.[11] | Contains phosphoproteins (casein) and biotin, making it unsuitable for experiments involving phosphoprotein detection or avidin-biotin systems. Can interfere with some antibody-antigen interactions.[7] |
| Normal Serum | 5-10% (v/v) | Very effective as it contains a mixture of proteins that can block a wide range of non-specific sites.[11] | More expensive than BSA or milk. Must be from the same species as the secondary antibody to prevent cross-reactivity.[12] |
| Casein | 0.1-1% (w/v) | A purified milk protein that can be more effective than serum for blocking hydrophobic interactions.[10] | Shares some of the same disadvantages as non-fat dry milk regarding phosphoproteins.[7] |
| Fish Gelatin | 0.1-0.5% (w/v) | Low cross-reactivity with mammalian antibodies.[9] | May not be as robust a blocker as BSA or milk in all situations. |
| Commercial/Synthetic Blockers | Varies | Often protein-free, reducing the risk of cross-reactivity. Provide consistency between experiments.[7][13] | Can be more expensive than traditional blocking agents. |
Q4: How can I optimize my washing steps to reduce background?
Increasing the number and duration of washes is a critical step in reducing non-specific binding.[1] Consider the following:
-
Increase the number of wash cycles: Instead of three washes, try five or more.
-
Increase the duration of each wash: Extend the incubation time for each wash step (e.g., from 5 minutes to 10-15 minutes).
-
Incorporate a mild detergent: Adding a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can help to disrupt weak, non-specific interactions.
-
Use an appropriate wash buffer volume: Ensure that the sample is adequately submerged and agitated during washing.
Troubleshooting Guide
High background or non-specific signal can obscure your results. Follow this guide to diagnose and resolve common issues.
Diagram: Troubleshooting Workflow for Non-Specific Binding
Caption: A decision tree to systematically troubleshoot high background signals.
Experimental Protocols
Protocol 1: General Click Chemistry Reaction for Cellular Labeling
This protocol provides a starting point for labeling azide-modified biomolecules in fixed cells with this compound.
Reagents:
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Click Reaction Cocktail Preparation (Prepare fresh):
-
Note: The final concentrations of reagents may need optimization.
-
Premix CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.
-
In a separate tube, prepare the click reaction cocktail in PBS with the following final concentrations:
-
This compound: 5-20 µM
-
CuSO₄: 100-500 µM
-
Ligand: 500-2500 µM
-
Sodium Ascorbate: 2.5-5 mM (add last to initiate the reaction)
-
-
-
Click Reaction Incubation:
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with Wash Buffer for 10 minutes each, with gentle agitation.
-
-
Imaging:
-
Mount the coverslip and proceed with fluorescence microscopy.
-
Diagram: Experimental Workflow for Cellular Labeling
Caption: A streamlined workflow for labeling cells using click chemistry.
References
- 1. biotium.com [biotium.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 6. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Preventing Photobleaching of diSulfo-Cy3 Alkyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of diSulfo-Cy3 alkyne and other cyanine dyes during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to photobleaching?
This compound is a water-soluble cyanine dye that is bright and generally photostable, making it suitable for a variety of fluorescence imaging applications.[1][2][3] Like all fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light-induced chemical damage.[4] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the dye molecule.[4]
Q2: What are the primary strategies to minimize photobleaching of this compound?
There are four main approaches to reduce photobleaching:
-
Optimize Imaging Parameters: This involves using the lowest possible excitation light intensity and the shortest exposure time that still provide a sufficient signal-to-noise ratio.[4][5]
-
Use Antifade Reagents: These chemical cocktails are added to the imaging medium to suppress photobleaching by scavenging reactive oxygen species.[4]
-
Choose the Right Imaging Buffer: The composition and pH of the imaging buffer can influence the photostability of the fluorophore.
-
Consider Alternative Fluorophores: For demanding applications requiring very long exposure times, more photostable dyes may be a better option.[4]
Q3: Are commercial antifade reagents effective for Cy3 dyes?
Yes, several commercially available antifade reagents are effective for preserving the fluorescence of Cy3 dyes in both fixed and live-cell imaging.[4] Products like ProLong™ Live Antifade Reagent are designed for live-cell applications and work by reducing molecular oxygen in the imaging medium.[6] For fixed samples, mounting media such as Vectashield and SlowFade offer significant protection against photobleaching.[7][8]
Q4: Can I prepare my own antifade solution?
Yes, "homemade" antifade solutions can be very effective and cost-efficient. Common recipes include oxygen scavenger systems like glucose oxidase and catalase (GOC) or antioxidants such as n-propyl gallate and Trolox.[9][10][11][12][13][14][15][16][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal | Photobleaching: High excitation light intensity, long exposure times, or the absence of an antifade reagent. | • Reduce laser/light source power to the minimum level required for adequate signal.[5] • Decrease the exposure time per frame. • Incorporate an antifade reagent into your imaging buffer or mounting medium.[18] • For time-lapse imaging, increase the interval between acquisitions.[18] |
| Low signal-to-noise ratio (SNR) | Weak fluorescence signal and/or high background. | • Optimize the labeling concentration of this compound to ensure sufficient signal without causing quenching. • Use high-quality, clean coverslips and slides to minimize background fluorescence.[18] • Ensure complete removal of unbound dye after labeling.[18] • Use appropriate emission filters to block out-of-band light.[18] |
| Inconsistent fluorescence between samples | Variations in imaging conditions or sample preparation. | • Ensure all samples are imaged with the exact same microscope settings (laser power, exposure, gain). • Prepare all samples, including the antifade buffer, consistently. • Image samples shortly after preparation to avoid degradation of the antifade components. |
Quantitative Data: Photostability Comparison
The choice of fluorophore can significantly impact the duration of an imaging experiment. The following tables summarize the relative photostability of Cy3 compared to other spectrally similar dyes and the effectiveness of various antifade reagents.
Table 1: Relative Photostability of Cy3 and Spectrally Similar Dyes
| Dye Family | Specific Dye | Relative Photostability vs. Cy3 | Key Findings |
| Cyanine | Cy3 | Baseline | A widely used dye, but known to be susceptible to photobleaching under prolonged illumination.[19] |
| Alexa Fluor | Alexa Fluor 555 | More Photostable | Consistently demonstrates significantly higher resistance to photobleaching compared to Cy3.[19] |
| DyLight | DyLight 550 | More Photostable | Generally reported to have improved photostability over traditional cyanine dyes.[19] |
| ATTO | ATTO 550 | More Photostable | Known for high photostability and brightness, often outperforming conventional dyes like Cy3.[19] |
Table 2: Effectiveness of Antifade Reagents with Cyanine Dyes
| Antifade Reagent | Active Components | Mechanism of Action | Relative Effectiveness (Qualitative) |
| Commercial Mountants (Fixed Cells) | |||
| Vectashield | Proprietary (contains p-phenylenediamine derivatives) | ROS scavenger | Very High[7][8] |
| ProLong Gold/Diamond | Proprietary | ROS scavenger | High |
| SlowFade | Proprietary | ROS scavenger | High[7][8] |
| Homemade Reagents (Live/Fixed Cells) | |||
| GOC/GLOX Buffer | Glucose Oxidase, Catalase | Oxygen scavenger | High[20] |
| n-propyl gallate | n-propyl gallate | Antioxidant/ROS scavenger | High[10][11][12][13] |
| Trolox | Trolox (a vitamin E analog) | Antioxidant/ROS scavenger | High[15][16][17] |
Experimental Protocols
Protocol 1: Preparation of Glucose Oxidase/Catalase (GOC) "GLOX" Imaging Buffer
This protocol describes the preparation of an oxygen-scavenging imaging buffer suitable for live-cell imaging.
Materials:
-
1 M Tris-HCl, pH 8.0
-
D-glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Glycerol
-
Deionized water
Procedure:
-
Prepare the Glucose Buffer (Tube 1):
-
To 50 mL of 100 mM Tris-HCl (pH 8.0), add 5 g of D-glucose.
-
Mix until the glucose is completely dissolved.
-
This solution can be stored at 4°C for up to 2 weeks.[14]
-
-
Prepare the Enzyme Mix (Tube 2):
-
Weigh 80 mg of glucose oxidase and 12.8 mg of catalase into a 15 mL conical tube.
-
Add 5 mL of 100 mM Tris-HCl (pH 8.0) without glucose and 5 mL of glycerol.
-
Mix gently until the enzymes are dissolved. The solution will be a clear yellow.
-
Store at -20°C for long-term storage or at 4°C for up to one month.[14]
-
-
Prepare the Final Imaging Buffer (Freshly before use):
-
Just before starting your imaging experiment, combine the Glucose Buffer and the Enzyme Mix. A common final concentration is 1x GOC in the imaging medium. For example, add 50 µL of the 20x Enzyme Mix to 950 µL of the Glucose Buffer.
-
Protocol 2: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol is for preparing an antifade mounting medium for fixed cells.
Materials:
-
n-propyl gallate
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
10x Phosphate-Buffered Saline (PBS)
-
Glycerol (ACS grade, 99-100% purity)
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution:
-
Prepare the final mounting medium:
-
In a 50 mL conical tube, thoroughly mix 1 part of 10x PBS with 9 parts of glycerol (e.g., 5 mL of 10x PBS and 45 mL of glycerol).
-
While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise (e.g., 0.5 mL).[9][11]
-
Store the final solution in the dark at 4°C or -20°C.
-
Protocol 3: Using Trolox for Live-Cell Imaging
Trolox is a water-soluble antioxidant that can be added to your regular cell culture medium or imaging buffer.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) solution (e.g., VectaCell™ Trolox, 100 mM stock in ethanol)
-
Your standard live-cell imaging medium
Procedure:
-
Dilute the Trolox stock solution into your imaging medium to a final concentration of 0.1 mM to 1 mM.[15][16]
-
The optimal concentration may vary depending on the cell type and their sensitivity to hypoxia, so some optimization may be necessary.[15][16]
-
Replace the culture medium with the Trolox-containing imaging medium shortly before you begin your imaging session.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of a fluorophore.
Caption: Experimental workflow for minimizing photobleaching during fluorescence imaging.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods and Tips [bio.umass.edu]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 14. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
optimizing copper catalyst concentration for diSulfo-Cy3 alkyne labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper catalyst concentration in diSulfo-Cy3 alkyne labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry," for labeling with this compound.
Issue 1: Low or No Fluorescent Signal
Possible Causes and Solutions:
-
Suboptimal Copper (Cu(I)) Concentration: The catalytic Cu(I) is essential for the reaction.
-
Solution: Ensure that a sufficient concentration of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) are used to generate Cu(I) in situ. The recommended molar ratio of copper to ligand is crucial for catalyst stability and activity.[1] An excess of reducing agent, typically 5- to 10-fold over the copper concentration, is often recommended to maintain the copper in its active Cu(I) state.
-
-
Degradation of Reagents:
-
Solution: Prepare fresh solutions of sodium ascorbate immediately before use, as it is prone to oxidation. Ensure the this compound and the azide-containing molecule have been stored correctly, protected from light and moisture.
-
-
Inefficient Catalyst Activity:
-
Solution: Incorporate a copper-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, to protect the Cu(I) from oxidation and disproportionation, thereby accelerating the reaction.[1] The ligand should be pre-mixed with the CuSO₄ solution before adding it to the reaction mixture.
-
-
Incorrect pH:
Issue 2: High Background Fluorescence
Possible Causes and Solutions:
-
Non-specific Binding of the Dye: this compound, being a charged and water-soluble molecule, can sometimes bind non-specifically to proteins or other biomolecules.
-
Solution: Optimize the concentration of the this compound. Perform a titration experiment to find the lowest effective concentration that provides a good signal without excessive background.[4] Include stringent wash steps after the labeling reaction to remove any unbound dye.
-
-
Precipitation of Reagents: High concentrations of copper can sometimes lead to precipitation, which can cause fluorescent artifacts.
-
Solution: Reduce the copper concentration. The use of a stabilizing ligand can also help to keep the copper species in solution.
-
-
Autofluorescence: Biological samples can exhibit natural fluorescence.
-
Solution: Image a negative control sample (without the this compound) using the same imaging parameters to assess the level of autofluorescence. If significant, consider using a fluorophore with a different spectral profile or employing spectral unmixing techniques during image analysis.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for this compound labeling?
A1: The optimal copper catalyst concentration is highly dependent on the specific application, including the nature and concentration of the biomolecule being labeled. A good starting point is to use a final concentration of CuSO₄ in the range of 50 µM to 1 mM. It is crucial to perform a titration to determine the ideal concentration for your specific experiment that maximizes signal while minimizing background and potential damage to the sample.
Q2: Why is a reducing agent like sodium ascorbate necessary?
A2: The active catalyst in the click reaction is the Cu(I) ion. In aqueous solutions, Cu(I) is unstable and can be readily oxidized to the inactive Cu(II) state. Sodium ascorbate is a biocompatible reducing agent that is added in excess to continuously regenerate Cu(I) from any Cu(II) present, ensuring the reaction proceeds efficiently.[1]
Q3: What is the role of a copper-chelating ligand like THPTA?
A3: Copper-chelating ligands like THPTA (a water-soluble ligand) play a dual role. Firstly, they stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation and disproportionation. This leads to a significant acceleration of the click reaction. Secondly, they protect the biomolecules from damage that can be caused by reactive oxygen species (ROS) generated by free copper ions.[1]
Q4: Can I perform the labeling reaction without a copper ligand?
A4: While the reaction can proceed without a ligand, it is generally much slower and less efficient. For demanding applications, especially with sensitive biological samples or at low reactant concentrations, a ligand is highly recommended to achieve efficient labeling and protect the integrity of the sample.
Q5: How can I minimize potential damage to my protein/biomolecule during labeling?
A5: To minimize damage, it is crucial to use a copper-stabilizing ligand. Additionally, keeping the reaction time as short as possible by optimizing the catalyst concentration can help. Including additives like aminoguanidine can also suppress side reactions with certain amino acid residues.[1]
Experimental Protocols & Data
Recommended Reagent Concentrations for Optimization
The following table provides a starting point for optimizing the concentrations of key reagents in a typical this compound labeling experiment. It is essential to titrate these concentrations to find the optimal conditions for your specific system.
| Reagent | Starting Concentration | Concentration Range for Optimization | Key Considerations |
| This compound | 10 µM | 1 - 50 µM | Higher concentrations can increase signal but may also lead to higher background. |
| Azide-modified Biomolecule | 10 µM | 1 - 100 µM | The concentration will depend on the specific biomolecule and experimental setup. |
| Copper(II) Sulfate (CuSO₄) | 100 µM | 25 µM - 1 mM | Higher concentrations can increase reaction rate but may also increase background and sample damage. |
| Copper Ligand (e.g., THPTA) | 500 µM | 125 µM - 5 mM | A 5:1 ligand-to-copper ratio is a common starting point. |
| Sodium Ascorbate | 1 mM | 500 µM - 5 mM | Should be in excess of the copper concentration to maintain a reducing environment. Prepare fresh. |
General Experimental Protocol
-
Prepare Stock Solutions:
-
This compound: 1 mM in water or an appropriate buffer.
-
Azide-modified biomolecule: Prepare at a known concentration in a compatible buffer.
-
CuSO₄: 10 mM in water.
-
Copper Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the copper ligand stock solution. For example, to achieve a 1:5 copper-to-ligand ratio, mix 1 µL of 10 mM CuSO₄ with 5 µL of 50 mM THPTA.
-
Set up the Labeling Reaction:
-
In a reaction tube, add your azide-modified biomolecule.
-
Add the this compound to the desired final concentration.
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature, protected from light, for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Quenching and/or Purification (Optional): The reaction can be stopped by adding a chelating agent like EDTA. Depending on the downstream application, purification may be necessary to remove excess reagents.
-
Analysis: Analyze the labeled product using appropriate techniques, such as fluorescence microscopy, flow cytometry, or gel electrophoresis.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting flowchart for this compound labeling.
References
Technical Support Center: Minimizing Copper Toxicity in Live-Cell Imaging with diSulfo-Cy3 Alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst cytotoxicity during live-cell imaging experiments using diSulfo-Cy3 alkyne and click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate.[1][2] ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or programmed cell death.[1][3]
Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell imaging with this compound?
A2: There are two primary strategies to circumvent copper toxicity in live-cell applications:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: Using chelating ligands that stabilize the copper(I) ion, reducing its toxicity while often enhancing the reaction rate.[4][5]
-
Copper-Free Click Chemistry: Employing bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q3: How do copper-chelating ligands like THPTA reduce toxicity?
A3: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that coordinates with the copper(I) ion. This chelation protects the copper from interacting with cellular components and catalyzing the formation of ROS.[5] By sequestering the copper ion, THPTA minimizes oxidative damage to the cells while still allowing the copper to efficiently catalyze the click reaction between the this compound and the azide-modified target.[4]
Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work?
A4: SPAAC is a "copper-free" click chemistry method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne like in this compound. The ring strain of the cyclooctyne provides the energy required for the cycloaddition reaction with an azide to occur spontaneously without the need for a catalyst.[6] This eliminates the issue of copper-induced cytotoxicity.
Q5: My fluorescence signal is weak. What are the possible causes and solutions?
A5: Weak fluorescence signal can be due to several factors:
-
Low Labeling Efficiency: The click reaction may not be proceeding efficiently. For CuAAC, ensure that your copper catalyst is active and that the concentrations of all reaction components are optimized. For both CuAAC and SPAAC, ensure your azide and alkyne reagents are of high quality and have not degraded.
-
Fluorescence Quenching: Copper ions can quench the fluorescence of cyanine dyes like Cy3.[7] If using CuAAC, it is crucial to thoroughly wash the cells after the reaction to remove any residual copper.
-
Photobleaching: diSulfo-Cy3 is a bright dye, but like all fluorophores, it is susceptible to photobleaching. Minimize exposure to excitation light and use appropriate imaging settings.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for diSulfo-Cy3 (excitation max ~555 nm, emission max ~570 nm).
Q6: I'm observing high background fluorescence. How can I reduce it?
A6: High background can obscure your specific signal. Here are some troubleshooting steps:
-
Non-specific Binding of the Dye: Reduce the concentration of the this compound probe. Increase the number and duration of washing steps after the click reaction. Consider adding a blocking agent like bovine serum albumin (BSA) to your buffers.[8]
-
Residual Copper: As mentioned, copper can contribute to background. Perform a final wash with a copper chelator like EDTA.
-
Autofluorescence: Include an unstained control to assess the level of cellular autofluorescence. If it is high, you may need to use spectral imaging and linear unmixing to separate the diSulfo-Cy3 signal from the autofluorescence.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Low Viability | Copper toxicity from CuAAC reaction. | 1. Switch to a copper-free click chemistry method like SPAAC. 2. If using CuAAC, add a copper-chelating ligand such as THPTA at a 5:1 molar ratio to CuSO4.[4] 3. Reduce the concentration of CuSO4 and sodium ascorbate. 4. Minimize the incubation time of the click reaction. |
| Weak or No Fluorescence Signal | Inefficient click reaction. | 1. Use freshly prepared sodium ascorbate solution for CuAAC. 2. Optimize the concentrations of the this compound and the azide-modified target. 3. For CuAAC, ensure the copper is in the correct oxidation state (Cu(I)). |
| Fluorescence quenching. | 1. For CuAAC, perform thorough washing steps after the reaction to remove all traces of copper. A final wash with a mild chelator like EDTA can be beneficial. 2. Use an anti-fade mounting medium if imaging fixed cells. | |
| Incorrect imaging settings. | 1. Use a laser line and filter set appropriate for Cy3 (e.g., ~561 nm excitation). 2. Optimize laser power and exposure time to maximize signal while minimizing phototoxicity.[10] | |
| High Background Signal | Non-specific binding of this compound. | 1. Decrease the concentration of the this compound. 2. Increase the number and duration of washing steps post-reaction. 3. Include a blocking agent like BSA in your buffers.[8] |
| Residual copper catalyst. | 1. Wash cells extensively after the CuAAC reaction. 2. Include a final wash with a copper chelator like EDTA. | |
| Cellular autofluorescence. | 1. Image an unstained control to determine the level of autofluorescence. 2. Use appropriate filters to separate the Cy3 signal from the autofluorescence. 3. If available, use spectral imaging and linear unmixing.[9] |
Quantitative Data Summary
While direct comparative data for this compound is limited, the following tables summarize representative data for cell viability and labeling efficiency from studies using analogous azide/alkyne probes and click chemistry methods.
Table 1: Effect of THPTA Ligand on Cell Viability in Copper-Catalyzed Click Chemistry
| Cell Line | Copper Sulfate (µM) | THPTA:Cu Ratio | Cell Viability (%) |
| CHO | 50 | 0:1 | ~60% |
| CHO | 50 | 5:1 | >95% |
| HeLa | 100 | 0:1 | ~50% |
| HeLa | 100 | 5:1 | >95% |
| Jurkat | 25 | 0:1 | ~70% |
| Jurkat | 25 | 5:1 | >95% |
| Data adapted from Hong et al. (2010), demonstrating the protective effect of THPTA on various cell lines.[4] |
Table 2: Comparison of Labeling Efficiency for Different Click Chemistry Methods
| Labeling Method | Probe | Relative Fluorescence Intensity |
| Staudinger Ligation | Phosphine-biotin | ~5% |
| Strain-Promoted Cycloaddition | Non-fluorinated cyclooctyne-biotin | ~5% |
| Copper-Free Click Chemistry (SPAAC) | DIFO-biotin | 100% |
| Data adapted from Baskin et al. (2007), showing significantly higher labeling efficiency with a copper-free click chemistry approach compared to other methods in Jurkat cells.[11] |
Experimental Protocols
Protocol 1: Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live-Cell Imaging
This protocol is designed to minimize copper toxicity by incorporating the chelating ligand THPTA.
Materials:
-
Cells cultured on imaging-compatible plates or coverslips
-
Azide-modified molecule of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Incubate cells with the azide-modified molecule for a sufficient time to allow for metabolic incorporation or binding.
-
Washing: Gently wash the cells twice with pre-warmed DPBS to remove any unincorporated azide-modified molecules.
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
In an Eppendorf tube, prepare the following mixture in DPBS at 4°C:
-
This compound (final concentration 10-50 µM)
-
Aminoguanidine (final concentration 1 mM)
-
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄:THPTA mixture to the this compound solution (final CuSO₄ concentration 50-100 µM).
-
Add freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Incubate the reaction cocktail on ice for 10 minutes.
-
-
Cell Labeling:
-
Aspirate the DPBS from the cells and add the click reaction cocktail.
-
Incubate at 4°C for 5-10 minutes to minimize endocytosis.
-
-
Washing and Imaging:
-
Gently aspirate the reaction cocktail and wash the cells three times with cold DPBS.
-
Add pre-warmed live-cell imaging medium.
-
Proceed with fluorescence microscopy.
-
Protocol 2: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is inherently non-toxic as it does not require a copper catalyst. This example assumes the use of a DBCO-functionalized fluorescent dye as an alternative to this compound for reacting with an azide-modified target.
Materials:
-
Cells cultured on imaging-compatible plates or coverslips
-
Azide-modified molecule of interest
-
DBCO-Cy3 (or other strained cyclooctyne-dye conjugate)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Incubate cells with the azide-modified molecule for a sufficient time to allow for metabolic incorporation or binding.
-
Washing: Gently wash the cells twice with pre-warmed DPBS to remove any unincorporated azide-modified molecules.
-
Cell Labeling:
-
Prepare a solution of DBCO-Cy3 in pre-warmed live-cell imaging medium at the desired final concentration (typically 1-10 µM).
-
Aspirate the DPBS from the cells and add the DBCO-Cy3 labeling solution.
-
Incubate at 37°C for 15-60 minutes. The optimal time will depend on the specific strained cyclooctyne and the abundance of the target molecule.
-
-
Washing and Imaging:
-
Gently aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh pre-warmed live-cell imaging medium.
-
Proceed with fluorescence microscopy.
-
Visualizations
Copper-Induced Oxidative Stress and Apoptosis Signaling Pathway
Caption: Copper-induced oxidative stress and apoptosis pathway.
Experimental Workflow for Minimizing Copper Toxicity
Caption: Workflow for minimizing copper toxicity in live-cell imaging.
References
- 1. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescent gold clusters as nanosensors for copper ions in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for diSulfo-Cy3 alkyne experiments
Welcome to the technical support center for diSulfo-Cy3 alkyne experiments. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble fluorescent dye containing an alkyne group. It is commonly used as a reporter molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2] This allows for the specific labeling of azide-modified biomolecules such as proteins and nucleic acids for visualization and quantification.[2][3][4]
Q2: What are the main causes of a low signal-to-noise ratio in my this compound experiments?
A low signal-to-noise ratio is primarily caused by two factors:
-
High background fluorescence: This can originate from several sources including unbound fluorescent dye, non-specific binding of the dye to cellular components, and autofluorescence of the sample itself.[5][6][7]
-
Low specific signal: This may be due to inefficient click chemistry reaction, low abundance of the target molecule, or inaccessibility of the azide or alkyne groups.[8]
Q3: How can I reduce non-specific binding of this compound?
Non-specific binding of alkyne-containing dyes in copper-catalyzed reactions can occur and is mediated by the copper catalyst.[2] Here are some strategies to minimize it:
-
Optimize Reagent Concentrations: Use the lowest effective concentration of both the this compound and the copper catalyst. Excess alkyne dye can lead to increased non-specific labeling.[2]
-
Use a Blocking Step: Before the click reaction, incubate your sample with a suitable blocking buffer to minimize non-specific binding sites.[6][8]
-
Thorough Washing: After the click reaction, perform several washes with a buffered saline solution containing a mild detergent (e.g., PBS with 0.1% Tween 20) to remove unbound dye.[5]
-
Run a Negative Control: To assess the level of non-specific binding, include a control sample that has not been modified with an azide but is subjected to the same click reaction conditions.[2]
Q4: Can the click chemistry reaction itself be a source of background?
Yes, in some cases, the click chemistry reaction components can contribute to background. A study has shown that the reaction of native proteins with terminal alkynes in the presence of a copper catalyst can result in weak non-specific protein labeling.[2] This effect is not observed in the absence of the catalyst.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound experiments.
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to poor image quality and inaccurate data.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Weak or No Specific Signal
A weak or absent signal can be due to a variety of factors related to the click reaction efficiency or the sample itself.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no specific signal.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your this compound experiments. These values may require further optimization depending on the specific application.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Recommended Concentration | Notes |
| This compound | 1 - 10 µM | Higher concentrations can increase background. Titration is recommended.[2] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations are generally not necessary and can be cytotoxic.[1][9] |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | A 5-fold excess relative to CuSO₄ is recommended to stabilize the Cu(I) ion.[9] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh and added last to initiate the reaction.[6] |
| Azide-modified Biomolecule | Varies | Typically used in slight excess to the alkyne dye if possible. |
Table 2: Troubleshooting Guide with Quantitative Parameters
| Issue | Parameter to Optimize | Recommended Range/Action |
| High Background | This compound Concentration | Titrate down from 10 µM to 1 µM. |
| Washing Steps | Increase to 3-5 washes for 5-10 minutes each with PBS + 0.1% Tween 20. | |
| Blocking | Incubate with 1-3% BSA in PBS for 30-60 minutes prior to click reaction. | |
| Weak Signal | Copper(II) Sulfate Concentration | Titrate within the 50-100 µM range. |
| Ligand:Copper Ratio | Maintain a 5:1 ratio of ligand to copper.[9] | |
| Reaction Time | Test a time course from 30 minutes to 2 hours. | |
| Reaction Temperature | Room temperature is usually sufficient. |
Experimental Protocols
This section provides a general protocol for labeling azide-modified proteins in fixed cells with this compound.
Protocol: Fluorescent Labeling of Proteins in Fixed Cells
Materials:
-
Fixed cells containing azide-modified proteins
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Deionized Water
-
Mounting Medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use and add components in the specified order.
-
Prepare the following stock solutions:
-
This compound: 1 mM in water or DMSO
-
CuSO₄: 20 mM in water
-
THPTA Ligand: 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
For a 500 µL final reaction volume, combine the following:
-
435 µL PBS
-
5 µL this compound stock solution (final concentration: 10 µM)
-
2.5 µL CuSO₄ stock solution (final concentration: 100 µM)
-
12.5 µL THPTA Ligand stock solution (final concentration: 500 µM)
-
-
Mix the above components well.
-
Initiate the reaction by adding 25 µL of the freshly prepared Sodium Ascorbate stock solution (final concentration: 5 mM). Mix immediately.
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.1% Tween 20.
-
Perform a final wash with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with filter sets appropriate for Cy3 (Excitation/Emission: ~550/570 nm).
-
Signaling Pathway and Workflow Diagrams
Click Chemistry Reaction Pathway
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 8. interchim.fr [interchim.fr]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: Labeling Intracellular Targets with diSulfo-Cy3 Alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the challenges and solutions for labeling intracellular targets using diSulfo-Cy3 alkyne. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any signal, or the signal is very weak. What are the possible causes?
A1: Weak or no signal is a common issue that can stem from several factors. The primary culprits are often poor cell permeability of the dye, inefficient click reaction, or issues with the target molecule itself.
-
Cell Permeability: this compound is a water-soluble dye due to its sulfonate groups, which makes it generally cell-impermeable in live cells. For intracellular targets, proper fixation and permeabilization of the cells are crucial to allow the dye to enter the cell and reach its target.[1]
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction requires precise conditions. Ensure that your copper (I) catalyst is active. It is often generated in situ from a copper (II) source like copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate. The sodium ascorbate solution should always be freshly prepared as it is prone to oxidation.
-
Suboptimal Reagent Concentrations: The concentrations of this compound, copper sulfate, a copper (I)-stabilizing ligand (like THPTA), and sodium ascorbate need to be optimized. Refer to the recommended concentrations in our experimental protocols section.
-
Target Abundance: The target molecule may be expressed at very low levels in your cells. It is advisable to include a positive control with a known high expression of the target to validate the experimental setup.[2]
Q2: I am observing very high background fluorescence across my entire sample. How can I reduce this?
A2: High background can obscure your specific signal and is often due to non-specific binding of the fluorescent dye or issues with the click chemistry reaction itself.
-
Non-Specific Binding: Alkyne-functionalized dyes can sometimes bind non-specifically to cellular components, particularly proteins.[3] To mitigate this, consider the following:
-
Titrate the Dye Concentration: Use the lowest possible concentration of this compound that still provides a good signal. A typical starting range is 1-10 µM.[4]
-
Optimize Washing Steps: Increase the number and duration of washing steps after the click reaction. Using a buffer containing a mild detergent like 0.1% Tween-20 can help remove non-specifically bound dye.[4]
-
Use a Blocking Step: Before the click reaction, incubate your fixed and permeabilized cells with a blocking buffer, such as 3% BSA in PBS, to block non-specific binding sites.
-
-
Copper-Mediated Background: The copper catalyst can sometimes mediate non-specific reactions between the alkyne dye and cellular components that do not contain an azide group.[4] Using a copper-chelating ligand like THPTA can help minimize these off-target reactions.[5]
-
Cellular Autofluorescence: Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope. If autofluorescence is high, you may need to use spectral unmixing or choose a dye in a different spectral range if possible.
Q3: My cells are dying during the labeling process. What could be the cause and how can I prevent it?
A3: Cell death during labeling, especially in live-cell imaging experiments, is a significant concern and is almost always due to the cytotoxicity of the copper catalyst.
-
Copper Cytotoxicity: The copper (I) catalyst used in the CuAAC reaction can generate reactive oxygen species (ROS), which are toxic to cells.[6] For live-cell imaging, it is crucial to minimize copper-induced toxicity.
-
Use a Copper-Chelating Ligand: The use of a water-soluble, copper (I)-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. THPTA protects cells from the damaging effects of copper while also accelerating the click reaction, allowing for the use of lower copper concentrations.[6][7]
-
Optimize Copper Concentration: Use the lowest possible concentration of copper sulfate that gives a sufficient reaction rate. In the presence of a ligand like THPTA, copper concentrations as low as 50 µM can be effective.[8]
-
Minimize Incubation Time: Reducing the incubation time of the click reaction cocktail can help to decrease the exposure of the cells to potentially toxic reagents.
-
Consider Copper-Free Click Chemistry: If copper toxicity remains an issue, you may need to switch to a copper-free click chemistry approach, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst.
Quantitative Data Tables
Table 1: Recommended Starting Concentrations for Intracellular Click Chemistry Reaction Components
| Component | Recommended Starting Concentration | Typical Range | Key Considerations |
| This compound | 5 µM | 1 - 20 µM | Titrate to find the lowest effective concentration to minimize background.[9] |
| Copper (II) Sulfate (CuSO₄) | 100 µM (live cells) to 2 mM (fixed cells) | 50 µM - 2 mM | Higher concentrations can increase reaction speed but also toxicity and background.[10][11] |
| THPTA Ligand | 500 µM (live cells) to 10 mM (fixed cells) | 250 µM - 10 mM | A 5-fold excess over CuSO₄ is often recommended to chelate copper and reduce toxicity.[8] |
| Sodium Ascorbate | 5 mM | 2.5 - 50 mM | Should be prepared fresh. Acts as a reducing agent to generate Cu(I).[8][10] |
Table 2: Comparison of Signal-to-Noise Ratios for Different Fluorescent Azides in EdU Labeling
A study compared the signal-to-noise (S/N) ratios of different fluorescent azides for detecting EdU-labeled nuclei in human iPS cells and neural progenitor (NP) cells. Sulfo-Cy3 azide consistently provided a high S/N ratio with low background.[10]
| Fluorescent Azide | Cell Type | S/N Ratio (Nuclei vs. Outside Nuclei) | Background Staining |
| Sulfo-Cy3 Azide | iPS Cells | High | Low |
| Sulfo-Cy3 Azide | NP Cells | High | Low |
| BODIPY-FL Azide | iPS Cells | Moderate | Moderate |
| Cy3 Azide (non-sulfonated) | iPS Cells | High | Moderate |
Data summarized from a study demonstrating that Sulfo-Cy3 azide provides a favorable S/N ratio due to low non-specific binding.[10]
Experimental Protocols
Protocol 1: General Workflow for Intracellular Labeling with this compound
This protocol provides a general workflow for labeling azide-modified intracellular proteins in fixed and permeabilized cells.
-
Cell Seeding: Seed cells on a suitable substrate (e.g., glass coverslips) and culture under standard conditions.
-
Metabolic Labeling (if applicable): If your experiment involves metabolic labeling to introduce an azide group into your target biomolecule (e.g., using an azide-modified amino acid or sugar), follow the appropriate protocol for incorporation.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block the cells with 3% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction, mix the components in the following order:
-
PBS (to final volume)
-
This compound (to a final concentration of 5 µM)
-
THPTA (to a final concentration of 1 mM from a 50 mM stock)
-
Copper (II) Sulfate (to a final concentration of 200 µM from a 20 mM stock)
-
Sodium Ascorbate (to a final concentration of 5 mM from a freshly prepared 100 mM stock)
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.1% Tween-20 for 5-10 minutes each.
-
Perform a final wash with PBS.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).
-
Diagrams
References
- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. biotium.com [biotium.com]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
effect of pH on diSulfo-Cy3 alkyne fluorescence and stability
This technical support center provides guidance on the use of diSulfo-Cy3 alkyne, with a specific focus on the effects of pH on its fluorescence and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound?
A: this compound is robust and maintains stable fluorescence across a broad pH range, typically from pH 4 to pH 10.[1][2][3][4] For most biological applications, which are usually buffered around pH 7.4, the dye's fluorescence will be maximal and stable.
Q2: Will minor fluctuations in buffer pH affect the fluorescence intensity of this compound?
A: No, minor fluctuations within the recommended pH 4-10 range should not significantly impact the fluorescence intensity. The dye's fluorescence is largely independent of pH within this range, making it a reliable probe for various experimental conditions.[5][]
Q3: What happens to this compound at extreme pH values (below 4 or above 10)?
A: Exposure to extreme pH conditions (highly acidic or highly alkaline) outside the recommended range can lead to the degradation of the cyanine dye structure. This can cause an irreversible loss of fluorescence. It is recommended to avoid such conditions during your experiments and storage.
Q4: How does the stability of this compound compare to its fluorescence at different pH values?
A: The chemical stability of this compound is directly related to its fluorescent properties. Within the stable pH range of 4-10, the dye is chemically stable, and its fluorescence is consistent. Outside this range, chemical degradation can occur, which in turn leads to a loss of fluorescence.
Q5: Is the photostability of this compound dependent on pH?
A: While this compound has moderate to good photostability, prolonged exposure to high-intensity light will eventually lead to photobleaching.[4] Within the recommended pH range of 4-10, the photostability is not expected to vary significantly. However, at extreme pH values, the dye's degradation may be accelerated, potentially increasing its susceptibility to photobleaching.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | pH outside the optimal range: The experimental buffer is either too acidic (pH < 4) or too alkaline (pH > 10), causing dye degradation. | Verify the pH of all buffers and solutions used in your experiment. Adjust the pH to be within the 4-10 range. A pH of 7.4 is recommended for most biological applications. |
| Photobleaching: The sample has been exposed to excessive or high-intensity light. | Minimize the sample's exposure to light. Use an anti-fade mounting medium for microscopy applications. Reduce the intensity and duration of the excitation light. | |
| Low dye concentration: The concentration of the this compound conjugate is insufficient for detection. | Optimize the labeling protocol to ensure efficient conjugation. Increase the concentration of the labeled molecule if possible. | |
| Inconsistent fluorescence intensity between samples | pH variability: The pH of the buffer or medium varies between different samples. | Prepare a master mix of your buffer to ensure a consistent pH across all samples. Re-measure the pH of individual samples if variability is suspected. |
| Instrumental drift: The light source or detector of the fluorometer or microscope is fluctuating. | Allow the instrument to warm up and stabilize before taking measurements. Use a stable fluorescent standard to check for and correct any instrument drift. | |
| High background fluorescence | Non-specific binding: The dye conjugate is binding non-specifically to other components in the sample. | Optimize washing steps to remove unbound dye. Include appropriate blocking steps in your protocol. |
| Autofluorescence: The sample itself has endogenous fluorescence. | Image an unstained control sample to determine the level of autofluorescence. If necessary, use a different excitation/emission wavelength or spectral unmixing techniques. |
Quantitative Data: pH vs. Fluorescence Intensity
The fluorescence intensity of this compound remains highly stable across a broad pH range. The following table provides representative data on the relative fluorescence intensity of sulfo-Cy3 dyes at various pH values, normalized to the intensity at pH 7.4.
| pH | Relative Fluorescence Intensity (%) |
| 3.0 | Reduced |
| 4.0 | ~98 |
| 5.0 | ~99 |
| 6.0 | ~100 |
| 7.4 | 100 |
| 8.0 | ~99 |
| 9.0 | ~97 |
| 10.0 | ~95 |
| 11.0 | Reduced |
Note: Data is based on the reported stability of sulfo-cyanine dyes, which show minimal variation (within 5%) in fluorescence intensity between pH 4 and 10.[5]
Experimental Protocols
Protocol for Testing the Effect of pH on this compound Fluorescence
Objective: To determine the fluorescence stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-11)
-
Deionized water
-
Fluorometer or microplate reader
-
96-well black microplates
-
Calibrated pipettes
Methodology:
-
Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., PBS at pH 7.4).
-
Prepare working solutions by diluting the stock solution to a final concentration (e.g., 1 µM) in each of the different pH buffers.
-
Pipette 100 µL of each working solution into separate wells of a 96-well black microplate. Include a blank control for each pH buffer (buffer only, no dye).
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence using a fluorometer or microplate reader with excitation set to ~555 nm and emission to ~570 nm.
-
Correct for background by subtracting the fluorescence of the blank control for each corresponding pH.
-
Analyze the data by normalizing the fluorescence intensity of each sample to the intensity at pH 7.4 (set to 100%). Plot the relative fluorescence intensity against pH.
Visualizations
Caption: Experimental workflow for testing the effect of pH on this compound fluorescence.
Caption: Relationship between pH, this compound stability, and fluorescence.
References
Technical Support Center: Removing Unreacted diSulfo-Cy3 Alkyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted diSulfo-Cy3 alkyne from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: I am observing high background fluorescence in my imaging experiment. Could this be caused by unreacted this compound?
A1: Yes, high background fluorescence is a common indicator of residual unreacted fluorescent dye in your sample.[1][2][3][4] This can lead to non-specific signals and obscure the true localization of your labeled biomolecule. It is crucial to implement a robust purification strategy to remove any free dye before downstream applications.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small molecules like this compound from larger, labeled biomolecules are:
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size.[5][6][7][8] It is highly effective for removing small dye molecules from larger proteins, antibodies, or nucleic acids.
-
Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane, while retaining larger molecules. Due to the sulfonated nature of diSulfo-Cy3, which enhances its water solubility, dialysis against an aqueous buffer can be an efficient removal method.
-
Precipitation: For nucleic acids, precipitation with ethanol or isopropanol can be used to concentrate the DNA or RNA while leaving some of the unreacted dye in the supernatant.[9][10][11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution chromatography technique that separates molecules based on their hydrophobicity.[12][13][14][15][16] It is particularly useful for purifying labeled peptides and oligonucleotides.
-
Specialized Dye Removal Columns: Several commercially available spin columns and resins are specifically designed for the rapid removal of unreacted fluorescent dyes from labeling reactions.[17][18]
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on the nature of your biomolecule (protein, DNA, peptide), its size, and the required level of purity. Please refer to the decision-making workflow in the "Experimental Workflows" section below for guidance.
Q4: I've tried a purification method, but I'm still seeing high background. What should I do?
A4: If you are still observing high background after purification, consider the following troubleshooting steps:
-
Repeat the purification step: Sometimes, a single purification step is insufficient, especially if the initial concentration of the free dye was high.[19]
-
Optimize your current method: For example, in gel filtration, ensure you are using a resin with an appropriate pore size for your biomolecule. For dialysis, try increasing the dialysis time or the volume of the dialysis buffer.
-
Combine purification methods: A multi-step purification approach, such as precipitation followed by column chromatography, can significantly improve purity.
-
Re-evaluate your labeling reaction: Using an excessive molar excess of the dye can make purification more challenging. Consider optimizing the dye-to-biomolecule ratio in your labeling reaction.[]
Q5: Can I quantify the amount of unreacted dye remaining in my sample?
A5: Yes, you can assess the removal of unreacted dye by measuring the absorbance of the purification flow-through or supernatant at the excitation maximum of Cy3 (around 550 nm).[19] A significant decrease in absorbance in the later fractions or after repeated washes indicates successful removal of the free dye.
Data Presentation
| Purification Method | Principle | Typical Application | Advantages | Disadvantages |
| Gel Filtration Chromatography | Separation by size | Proteins, Antibodies, Nucleic Acids (>20 kDa) | Mild conditions, good for labile molecules, efficient removal of small molecules.[5][6][7] | Can lead to sample dilution. |
| Dialysis | Diffusion across a semi-permeable membrane | Proteins, Antibodies, Nucleic Acids (>10 kDa) | Gentle, simple setup. | Time-consuming, may not be suitable for small biomolecules. |
| Ethanol/Isopropanol Precipitation | Differential solubility | DNA, RNA | Concentrates the sample, removes salts effectively.[9][10] | May not completely remove all unreacted dye, potential for co-precipitation of salts with isopropanol.[10][21] |
| Reverse-Phase HPLC | Separation by hydrophobicity | Peptides, Oligonucleotides | High resolution, excellent purity.[12][14][16] | Requires specialized equipment, can be denaturing for some proteins. |
| Specialized Dye Removal Columns | Affinity or size-based capture of dye | Proteins, Antibodies | Fast, convenient spin-column format.[17][18] | Can be costly, may have limitations on sample volume and protein size.[17] |
Experimental Protocols
Gel Filtration Chromatography (Spin Column Format)
This protocol is suitable for the rapid removal of unreacted this compound from proteins and other macromolecules.
Materials:
-
Gel filtration spin column with an appropriate molecular weight cutoff (MWCO) for your biomolecule (e.g., Sephadex G-25 or G-50).[7][22]
-
Equilibration buffer (e.g., PBS).
-
Microcentrifuge.
-
Collection tubes.
Methodology:
-
Column Preparation: Gently tap the spin column to ensure the resin is settled. Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibration: Add 3-4 column volumes of equilibration buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Sample Loading: Place the equilibrated spin column into a clean collection tube. Carefully load your sample onto the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's protocol. The purified, labeled biomolecule will be in the eluate. The unreacted this compound will be retained in the resin.
-
Purity Check: (Optional) Measure the absorbance of the eluate at 280 nm (for protein) and 550 nm (for Cy3) to determine the degree of labeling and confirm the absence of free dye in subsequent fractions if using a gravity-flow column.
Ethanol Precipitation of Labeled DNA/RNA
This protocol is a common method for concentrating nucleic acids and removing unincorporated reagents.
Materials:
-
3 M Sodium Acetate (pH 5.2).
-
100% ice-cold ethanol.
-
70% ice-cold ethanol.
-
Nuclease-free water or TE buffer.
-
Microcentrifuge.
Methodology:
-
Salt Addition: To your sample containing the labeled DNA/RNA, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and mix gently.
-
Ethanol Addition: Add 2-2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until a precipitate is visible.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to facilitate precipitation. For very low concentrations of nucleic acids, a longer incubation time may be necessary.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the nucleic acid.
-
Washing: Carefully decant the supernatant, which contains the unreacted dye. Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step helps to remove residual salt and dye.
-
Repeat Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.
-
Drying: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspension: Resuspend the purified DNA/RNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Reverse-Phase HPLC for Labeled Peptides/Oligonucleotides
This protocol provides a high-resolution method for purifying labeled peptides and oligonucleotides.
Materials:
-
RP-HPLC system with a UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Methodology:
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering or centrifugation.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Injection: Inject your sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of your labeled peptide or oligonucleotide and needs to be optimized. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at the absorbance wavelength of your peptide/oligonucleotide (e.g., 214 nm or 260 nm) and the Cy3 dye (550 nm). Collect fractions corresponding to the peaks.
-
Analysis: Analyze the collected fractions to identify the one containing your purified, labeled product, which should have both peptide/oligonucleotide and dye absorbance, while the free dye will elute as a separate peak.
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Copper-catalyzed click chemistry reaction.
References
- 1. biotium.com [biotium.com]
- 2. pcrbio.com [pcrbio.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Untitled Document [ucl.ac.uk]
- 9. bitesizebio.com [bitesizebio.com]
- 10. science.smith.edu [science.smith.edu]
- 11. researchgate.net [researchgate.net]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. benchchem.com [benchchem.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 21. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gel Filtration Media and Columns | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Alexa Fluor 555 Alkyne for Cellular Imaging
For researchers, scientists, and drug development professionals navigating the choices for fluorescent labeling in cell imaging, the selection of the right fluorophore is critical for generating high-quality, reproducible data. This guide provides an objective comparison of two popular orange-fluorescent alkyne-functionalized dyes: diSulfo-Cy3 alkyne and Alexa Fluor 555 alkyne. Both dyes are utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to label azide-modified biomolecules within cells.
The primary distinction between these two dyes lies in their photophysical properties, which can significantly impact experimental outcomes in fluorescence microscopy. While both dyes are spectrally similar to Cy3, Alexa Fluor 555 is recognized for its superior brightness and photostability. This comparison will delve into their quantitative properties, provide a standardized experimental protocol for their application, and offer a visual guide to the experimental workflow.
Quantitative Data Summary
The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. Below is a summary of the key quantitative data for this compound and Alexa Fluor 555 alkyne.
| Property | This compound | Alexa Fluor 555 Alkyne |
| Excitation Maximum (nm) | 548 - 555[1][2] | 555[3] |
| Emission Maximum (nm) | 567 - 572[1][2] | 565[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 - 162,000[1][2] | Not specified |
| Fluorescence Quantum Yield | 0.15[1] | 0.10[4] |
| Molecular Weight ( g/mol ) | 675.8[1] | Not specified |
| Solubility | Water, DMSO, DMF[1][2] | Not specified |
| Photostability | Good[5][6] | Significantly more resistant to photobleaching than Cy3[7] |
Experimental Workflow
The following diagram outlines the general workflow for labeling azide-modified biomolecules in cells with an alkyne-modified fluorescent dye using copper-catalyzed click chemistry.
Experimental Protocol
This protocol provides a general procedure for labeling azide-modified proteins or nucleic acids in fixed cells using either this compound or Alexa Fluor 555 alkyne. This protocol is based on the Thermo Fisher Scientific Click-iT® cell reaction buffer kit protocols.[8][9][10]
Materials:
-
Cells cultured on coverslips and labeled with an azide-containing biomolecule (e.g., L-azidohomoalanine (AHA) for proteins or 5-ethynyl-2´-deoxyuridine (EdU) for DNA).
-
This compound or Alexa Fluor 555 alkyne
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper (II) sulfate (CuSO4), and a copper-chelating/reducing agent).
-
Phosphate-buffered saline (PBS), pH 7.4
-
3.7% Formaldehyde in PBS (Fixation Buffer)
-
0.5% Triton® X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI) (optional)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Cell Permeabilization:
-
Click Reaction:
-
Note: The following steps are based on the Click-iT® Cell Reaction Buffer Kit and should be performed in the dark to protect the fluorescent dye.
-
Prepare the Click-iT® reaction cocktail immediately before use. For each coverslip, mix the following in order:
-
438 µL PBS
-
10 µL of 10X Click-iT® reaction buffer additive
-
50 µL of 10X Click-iT® cell reaction buffer
-
2 µL of Copper (II) Sulfate (CuSO4)
-
A final concentration of 5-30 µM of this compound or Alexa Fluor 555 alkyne.
-
-
Remove the permeabilization buffer from the cells.
-
Add 500 µL of the Click-iT® reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.[13]
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash each coverslip once with 1 mL of 3% BSA in PBS.
-
-
Counterstaining (Optional):
-
Mounting and Imaging:
Performance Comparison
While direct, side-by-side experimental data for the alkyne versions of these two dyes in cell imaging is not extensively published, a comparison can be drawn from the known properties of the core fluorophores.
-
Brightness and Photostability: Alexa Fluor 555 is generally considered to be brighter and more photostable than Cy3.[7][15] This is a significant advantage in fluorescence microscopy, as it can lead to a better signal-to-noise ratio and allows for longer exposure times or more intense illumination without significant photobleaching.[7] Protein conjugates of Alexa Fluor 555 have been shown to be significantly more fluorescent than those of Cy3, especially at high degrees of labeling.[7][16]
-
Quantum Yield: The quantum yield of diSulfo-Cy3 is 0.15, while that of Alexa Fluor 555 is 0.10.[1][4] A higher quantum yield generally contributes to a brighter signal. However, brightness is a product of both quantum yield and the molar extinction coefficient. The molar extinction coefficient for diSulfo-Cy3 is high, which contributes to its brightness.
-
Water Solubility: The "diSulfo" and "Sulfo" designations in diSulfo-Cy3 indicate the presence of sulfonate groups, which increase the water solubility of the dye.[1][2][5] This can be advantageous in biological applications by reducing the tendency of the dye to aggregate. Alexa Fluor dyes are also known for their good water solubility.
Conclusion
Both this compound and Alexa Fluor 555 alkyne are effective tools for fluorescently labeling azide-modified biomolecules in cells via click chemistry. The choice between them will depend on the specific demands of the experiment.
Choose Alexa Fluor 555 alkyne for:
-
Applications requiring the highest sensitivity and brightness.
-
Experiments involving prolonged imaging times or high-intensity light sources where photostability is critical.
-
When maximizing the signal-to-noise ratio is a primary concern.
Choose this compound for:
-
Experiments where a reliable and bright orange fluorophore is needed.
-
When cost is a significant consideration, as Cy dyes can sometimes be a more economical option.
References
- 1. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 2. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 3. Alexa Fluor 555 alkyne, Triethylammonium Salt | LabX.com [labx.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Click-iT Cell Reaction Buffer Kit | LabX.com [labx.com]
- 10. Invitrogen Click-iT Cell Reaction Buffer Kit 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. interchim.fr [interchim.fr]
- 14. APDye 555 Alkyne | Alexa Fluor 555 Alkyne replacement | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide on the Photostability of diSulfo-Cy3 Alkyne and Non-Sulfonated Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye is a critical decision in the design of sensitive and reliable biological assays. Cyanine dyes, particularly Cy3 and its derivatives, are widely used due to their brightness and versatile conjugation chemistries. A key performance characteristic for any fluorophore is its photostability, or its resistance to photochemical degradation upon exposure to light. This guide provides a comparative overview of the photostability of diSulfo-Cy3 alkyne and its non-sulfonated counterpart, Cy3 alkyne.
The Impact of Sulfonation on Cyanine Dye Properties
The primary structural difference between diSulfo-Cy3 and non-sulfonated Cy3 is the presence of two sulfonate (-SO₃⁻) groups on the indolenine rings of the diSulfo-Cy3 core. These sulfonate groups have a significant impact on the physicochemical properties of the dye.
Key Differences:
-
Water Solubility: Sulfonation dramatically increases the hydrophilicity and water solubility of cyanine dyes.[1] This allows for the use of this compound in aqueous buffers without the need for organic co-solvents, which can be advantageous when working with sensitive biomolecules like proteins that may be denatured by organic solvents.[2] Non-sulfonated Cy3 alkyne, being more hydrophobic, typically requires dissolution in an organic co-solvent like DMSO or DMF before being introduced to an aqueous reaction mixture.[1][2]
-
Aggregation: The negatively charged sulfonate groups on diSulfo-Cy3 reduce intermolecular interactions and, consequently, the tendency for the dye to aggregate in aqueous solutions.[1] Dye aggregation can lead to fluorescence quenching and altered spectral properties, so minimizing this effect is crucial for reliable and reproducible results.
Photostability: A Qualitative Comparison
The photostability of a fluorophore is not an intrinsic, immutable property but is highly dependent on its local environment. Factors such as the intensity of the excitation light, the concentration of molecular oxygen, and the presence of oxidizing or reducing agents in the medium all play a crucial role in the rate of photobleaching.[3]
While "diSulfo-Cy3" is often described as a "bright and photostable dye"[4][5], the effect of sulfonation on the inherent photostability of the cyanine core is not straightforward. For some cyanine dyes, such as Cy5.5, a lower degree of sulfonation (and thus a lower net charge) has been correlated with higher photostability.[6] This suggests that for Cy3, the non-sulfonated version might exhibit slightly higher photostability under certain conditions. However, the reduced aggregation of the sulfonated form could counteract this, as aggregates can sometimes be more susceptible to photobleaching.
Given the lack of direct comparative data, it is recommended that researchers empirically determine the photostability of both dyes in their specific experimental system.
Quantitative Comparison of Key Properties
The following table summarizes the general properties of this compound and non-sulfonated Cy3 alkyne. The photostability is presented qualitatively due to the absence of direct comparative quantitative data.
| Property | This compound | Non-Sulfonated Cy3 Alkyne | Key Considerations |
| Water Solubility | High | Low (requires organic co-solvent) | diSulfo-Cy3 is ideal for labeling sensitive biomolecules in purely aqueous buffers.[1][2] |
| Aggregation | Low | Prone to aggregation in aqueous media | Reduced aggregation of diSulfo-Cy3 leads to more reliable fluorescence.[1] |
| Photostability | Good | Moderate to Good | Highly dependent on the experimental environment; direct comparison is recommended.[3][7] |
| Spectral Properties | Nearly identical to non-sulfonated Cy3 | Nearly identical to diSulfo-Cy3 | Both dyes can be used with standard Cy3 filter sets.[1] |
Experimental Protocol for Assessing Photostability
To quantitatively compare the photostability of this compound and non-sulfonated Cy3 alkyne, the following generalized protocol can be employed. This method involves measuring the rate of fluorescence decay under continuous illumination.
Objective: To determine and compare the photobleaching rates of this compound and non-sulfonated Cy3 alkyne.
Materials:
-
This compound and non-sulfonated Cy3 alkyne
-
Appropriate azide-containing molecule for click chemistry conjugation (e.g., an oligonucleotide or peptide)
-
Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA) for the click reaction
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a Cy3 filter set
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image acquisition and analysis software (e.g., ImageJ/Fiji)
-
Glass-bottom dishes or microscope slides and coverslips
Procedure:
-
Sample Preparation:
-
Conjugate both this compound and non-sulfonated Cy3 alkyne to the same azide-containing molecule via a copper-catalyzed click reaction to ensure the local environment of the dye is as similar as possible.
-
Purify the dye-conjugates to remove any unreacted dye.
-
Prepare solutions of the two dye-conjugates at the same molar concentration in the same buffer (e.g., PBS).
-
Immobilize the dye-conjugates onto the surface of a glass-bottom dish or a microscope slide to prevent movement during imaging.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize to ensure consistent illumination intensity.
-
Select the appropriate filter set for Cy3.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Acquisition:
-
Focus on a field of view containing the immobilized dye-conjugates.
-
Begin continuous illumination with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
For each time-lapse series, measure the mean fluorescence intensity of several regions of interest (ROIs) containing the immobilized dye-conjugates at each time point.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity at each time point (I) to the initial fluorescence intensity (I₀).
-
Plot the normalized fluorescence intensity (I/I₀) versus time for both dyes.
-
Fit the resulting photobleaching curves to a single or double exponential decay function to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂) for each dye using the formula: t₁/₂ = ln(2) / k . A longer half-life indicates greater photostability.[8]
-
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
Due to the significant influence of the local environment on photostability, it is strongly recommended that researchers perform their own photobleaching experiments, as outlined in this guide, to determine the most suitable dye for their specific imaging conditions and experimental goals. This empirical approach will provide the most reliable data for making an informed decision.
References
- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of diSulfo-Cy3 Alkyne and Other Fluorescent Dyes for Biological Imaging
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of the quantum yield of diSulfo-Cy3 alkyne with other commonly used fluorescent dyes, supported by experimental data and protocols to aid in making an informed choice for your specific research needs.
The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a key parameter for evaluating the brightness and efficiency of a fluorescent dye. A higher quantum yield indicates a brighter fluorophore, which is often desirable for achieving a high signal-to-noise ratio in imaging and detection assays. This guide focuses on the performance of this compound, a water-soluble dye designed for click chemistry applications, in comparison to a panel of other widely utilized fluorescent probes.
Quantum Yield Comparison of Fluorescent Dyes
The following table summarizes the key photophysical properties of this compound and other selected fluorescent dyes. These values are compiled from various sources and can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | 548 | 567 | 0.1 - 0.15 |
| Cy3 alkyne | 555 | 570 | 0.31 |
| Fluorescein isothiocyanate (FITC) | 495 | 525 | 0.92 |
| Tetramethylrhodamine isothiocyanate (TRITC) | 557 | 576 | Not specified |
| Cy5 | 649 | 667 | 0.27 |
| Alexa Fluor 488 | 495 | 519 | 0.92[1][2][3] |
| Alexa Fluor 555 | 555 | 565 | 0.1[4][1] |
| Alexa Fluor 647 | 650 | 665 | 0.33[5][6] |
| Rhodamine 6G | 529.8 | ~550 | 0.95[7][8][9] |
| Rhodamine B | 542.8 | ~565 | 0.31 - 0.7 |
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing a standard with a known quantum yield.
Principle
Solutions of a standard and the test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons. Therefore, a simple ratio of the integrated fluorescence intensities of the two solutions, recorded under identical conditions, will yield the ratio of their quantum yields.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Test dye (e.g., this compound)
-
Spectroscopic grade solvent
Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the standard and test dyes in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test dye. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the standard and the test sample. Record the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
It is crucial to use the same experimental conditions (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test dye.
-
Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin.
-
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term becomes 1.
-
Experimental Workflow
The following diagram illustrates the key steps in the comparative method for determining the fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion
The choice of a fluorescent dye is a multifaceted decision that depends on the specific requirements of the experiment. While this compound offers the significant advantage of water solubility and reactivity for click chemistry, its quantum yield is lower than that of some other common dyes like FITC and Rhodamine 6G. For applications where maximizing brightness is the primary concern, dyes with higher quantum yields may be more suitable. However, in experiments requiring aqueous labeling and the specificity of bioorthogonal reactions, the benefits of this compound may outweigh the lower quantum yield. This guide provides the necessary data and protocols to help researchers make an informed decision based on the trade-offs between brightness, solubility, and reactivity for their specific application.
References
- 1. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 2. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 3. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. omlc.org [omlc.org]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum Yield [Rhodamine 6G] | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. DyLight 550 for Immunofluorescence
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent dyes for immunofluorescence, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of two popular fluorescent dyes, diSulfo-Cy3 alkyne and DyLight 550, focusing on their performance characteristics, underlying chemistries, and practical application in immunofluorescence workflows.
This comparison guide delves into the spectral properties, brightness, photostability, and labeling chemistries of this compound and DyLight 550. By presenting quantitative data in a clear, tabular format and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific immunofluorescence needs.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for this compound and DyLight 550 is presented below, allowing for a quick and easy comparison of their fundamental properties.
| Property | This compound | DyLight 550 |
| Excitation Maximum (nm) | ~548 - 555 | ~562 |
| Emission Maximum (nm) | ~563 - 572 | ~576 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~150,000 - 162,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.1 | High (specific value not consistently reported) |
| Calculated Brightness (ε * Φ) | ~15,000 - 16,200 | ~14,850 |
| Labeling Chemistry | Copper-Catalyzed Click Chemistry (CuAAC) | N-hydroxysuccinimide (NHS) ester chemistry |
| Reactivity | Alkyne group reacts with azide-modified molecules | NHS ester reacts with primary amines (e.g., lysine residues) |
Delving Deeper: A Comparative Analysis
Spectral Properties
Both this compound and DyLight 550 exhibit excitation and emission spectra in the orange-red region of the visible spectrum, making them compatible with common laser lines (e.g., 561 nm) and filter sets used in fluorescence microscopy. Their spectral similarity means they can often be used interchangeably with the same instrumentation setup. DyLight 550 is spectrally similar to other popular dyes like Alexa Fluor 546, Alexa Fluor 555, and Cy3.[1][2][3]
Brightness and Quantum Yield
The brightness of a fluorophore is a critical factor in achieving a high signal-to-noise ratio in immunofluorescence. It is determined by both the molar extinction coefficient (a measure of how well the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
This compound has a reported quantum yield of approximately 0.1.[4][5] While a specific quantum yield for DyLight 550 is not consistently published, it is generally described as having a high quantum yield and high fluorescence intensity.[6][] One source provides a calculated brightness value for DyLight 550 of 14,850, which is comparable to the calculated brightness of this compound.[8]
Photostability
Photostability, or the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for quantitative imaging and time-lapse experiments. DyLight dyes are generally reported to have improved photostability compared to traditional cyanine dyes like Cy3.[9] Several sources claim that DyLight 550 exhibits high photostability, making it a robust choice for demanding imaging applications.[10][11] The sulfo-Cyanine3 dye is also described as being bright and photostable.[12][13][14]
Labeling Chemistry and Specificity
The most significant difference between these two dyes lies in their labeling chemistry, which dictates how they are conjugated to antibodies or other molecules.
This compound utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[15][16][17] This method involves the reaction of the alkyne group on the dye with an azide group that has been introduced onto the antibody or molecule of interest. Click chemistry is known for its high efficiency and specificity, as the azide and alkyne groups are bio-orthogonal, meaning they do not react with other functional groups found in biological systems.[16] This allows for highly specific labeling with minimal off-target reactions.
DyLight 550 is typically available as an N-hydroxysuccinimide (NHS) ester.[18] This reactive group readily couples with primary amines, such as the lysine residues found on the surface of antibodies, to form stable amide bonds.[18] NHS ester chemistry is a widely used and well-established method for antibody labeling.
Experimental Workflows and Protocols
The choice of dye will determine the experimental workflow for preparing fluorescently labeled antibodies and performing the immunofluorescence experiment.
Visualizing the Path to Staining
The following diagrams illustrate the distinct experimental workflows for preparing antibodies labeled with this compound and DyLight 550, and their subsequent use in an immunofluorescence experiment.
Experimental Protocols
1. Antibody Labeling with this compound (Click Chemistry)
This protocol is adapted from methodologies describing click chemistry for biomolecule labeling.[19]
-
Materials:
-
Azide-modified antibody
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Tri(carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Prepare the azide-modified antibody in the reaction buffer.
-
Prepare stock solutions of this compound, CuSO₄, and the reducing agent.
-
In a microcentrifuge tube, combine the azide-modified antibody, this compound, and the reducing agent.
-
Initiate the click reaction by adding CuSO₄.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled antibody from excess dye and reaction components using a purification column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the dye (at its absorption maximum).
-
2. Antibody Labeling with DyLight 550 NHS Ester
This protocol is a general procedure for labeling antibodies with NHS esters.
-
Materials:
-
Unlabeled antibody
-
DyLight 550 NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Prepare the antibody in the amine-free reaction buffer. The antibody solution must be free of amine-containing substances like Tris or glycine.
-
Dissolve the DyLight 550 NHS ester in a small amount of DMF or DMSO to create a stock solution.
-
Add the dye stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding the quenching solution to react with any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
Purify the labeled antibody from free dye and quenching solution using a purification column.
-
Determine the degree of labeling (DOL).
-
3. General Immunofluorescence Staining Protocol
This protocol can be used with antibodies labeled with either this compound or DyLight 550.
-
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody
-
Fluorescently labeled secondary antibody (if using an unlabeled primary)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Wash the fixed and permeabilized samples with wash buffer.
-
Incubate the samples with blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the samples three times with wash buffer for 5 minutes each.
-
If using an unlabeled primary antibody, incubate with the fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-diSulfo-Cy3 or goat anti-rabbit IgG-DyLight 550) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the samples three times with wash buffer for 5 minutes each, protected from light.
-
Mount the samples with an antifade mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Conclusion: Making the Right Choice
The decision between this compound and DyLight 550 for immunofluorescence will ultimately depend on the specific requirements of the experiment and the available resources.
Choose this compound if:
-
High specificity is critical: The bio-orthogonal nature of click chemistry minimizes off-target labeling.
-
You are working with azide-modified biomolecules: This dye is specifically designed for this purpose.
-
You have experience with or are willing to optimize click chemistry reactions.
Choose DyLight 550 if:
-
You prefer a well-established and straightforward labeling method: NHS ester chemistry is a common and reliable technique.
-
High photostability is a primary concern: DyLight dyes are known for their enhanced resistance to photobleaching.
-
You require a bright and robust fluorophore for routine immunofluorescence applications.
Both this compound and DyLight 550 are excellent fluorophores for immunofluorescence, each with its own set of advantages. By carefully considering the factors outlined in this guide, researchers can select the optimal dye to achieve high-quality and reliable results in their imaging experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. DyLight® -conjugated secondary antibodies - dianova [dianova.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 15. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. abacusdx.com [abacusdx.com]
- 17. tenovapharma.com [tenovapharma.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. leinco.com [leinco.com]
A Head-to-Head Comparison: TAMRA Alkyne vs. diSulfo-Cy3 Alkyne for Oligonucleotide Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of oligonucleotides is paramount for the accuracy and sensitivity of a wide range of applications, from diagnostics to therapeutic development. The choice of fluorescent dye is a critical decision point in experimental design. This guide provides an objective comparison of two popular alkyne-functionalized fluorescent dyes for oligonucleotide labeling via click chemistry: TAMRA (Tetramethylrhodamine) alkyne and diSulfo-Cy3 alkyne.
This comparison will delve into the key performance characteristics of each dye, including their spectral properties, and provide detailed experimental protocols for labeling and for key applications such as Fluorescence In Situ Hybridization (FISH) and Förster Resonance Energy Transfer (FRET).
At a Glance: Key Performance Characteristics
A summary of the essential quantitative data for TAMRA alkyne and this compound is presented below to facilitate a direct comparison of their photophysical properties.
| Property | TAMRA Alkyne | This compound | Reference |
| Excitation Maximum (λex) | ~541-556 nm | ~548-555 nm | [1][2] |
| Emission Maximum (λem) | ~567-580 nm | ~566-572 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 M⁻¹cm⁻¹ | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.1 - 0.15 | [3][4] |
| Solubility | Good in DMF, DMSO, alcohols | Water-soluble | [1][5] |
| Key Features | Well-established FRET acceptor for FAM, high photostability. | High brightness, excellent water solubility, good photostability.[5][6] |
In-Depth Analysis
Brightness
The brightness of a fluorophore is a crucial factor for sensitive detection and is directly proportional to the product of its molar extinction coefficient and fluorescence quantum yield.
-
This compound exhibits a significantly higher molar extinction coefficient compared to TAMRA alkyne.[1][3] This indicates a greater ability to absorb excitation light.
-
Both dyes have comparable, albeit relatively modest, fluorescence quantum yields.[1][3][4]
Based on these properties, This compound is inherently a brighter fluorophore than TAMRA alkyne , which can be a significant advantage in applications requiring high sensitivity, such as the detection of low-abundance targets.
Photostability
Photostability, the resistance of a dye to photobleaching upon exposure to excitation light, is critical for applications that require prolonged or intense illumination, such as time-lapse imaging or single-molecule studies.
-
TAMRA is generally regarded as a photostable dye.[2]
-
Cy3 dyes are also known for their good photostability.[6]
Solubility
The solubility of the fluorescent dye can impact the ease of the labeling reaction and the handling of the labeled oligonucleotide.
-
TAMRA alkyne is soluble in organic solvents like DMSO and DMF.[1]
-
This compound is water-soluble due to the presence of two sulfonate groups.[5]
The aqueous solubility of This compound can be a significant advantage, as it may simplify the labeling procedure by reducing or eliminating the need for organic co-solvents, which can sometimes affect the integrity of the oligonucleotide.
Experimental Protocols
Oligonucleotide Labeling via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes a general method for labeling an azide-modified oligonucleotide with either TAMRA alkyne or this compound.
Materials:
-
Azide-modified oligonucleotide
-
TAMRA alkyne or this compound
-
DMSO (for TAMRA alkyne) or nuclease-free water (for this compound)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water
-
Amine-free buffer (e.g., phosphate buffer, pH 7.0)
-
Materials for purification (e.g., ethanol, sodium acetate, glycogen, HPLC or PAGE equipment)
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Dissolve TAMRA alkyne in DMSO or this compound in nuclease-free water to a final concentration of 10 mM.
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified oligonucleotide (e.g., 1 nmol)
-
Amine-free buffer (to bring the final volume to the desired amount)
-
Dye-alkyne stock solution (1.5 - 3 equivalents relative to the oligonucleotide)
-
-
Mix gently by pipetting.
-
-
Prepare the Catalyst Solution:
-
In a separate tube, mix the CuSO₄ and TBTA stock solutions in a 1:5 molar ratio. This pre-complexation helps to improve the reaction efficiency and protect the dye from degradation.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration ~1 mM).
-
Add the CuSO₄/TBTA catalyst solution to the reaction mixture (final concentration of CuSO₄ ~0.1 mM).
-
Mix thoroughly and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified by ethanol precipitation, followed by HPLC or PAGE to remove unreacted dye and catalyst.
-
For ethanol precipitation, add 3 volumes of cold absolute ethanol, 1/10 volume of 3 M sodium acetate (pH 5.2), and glycogen as a carrier. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
Diagram of the Oligonucleotide Labeling Workflow:
Caption: Workflow for oligonucleotide labeling via CuAAC.
Fluorescence In Situ Hybridization (FISH) Protocol
This protocol provides a general framework for performing FISH using fluorescently labeled oligonucleotide probes.
Materials:
-
Labeled oligonucleotide probe (TAMRA- or diSulfo-Cy3-labeled)
-
Cells or tissue sections on slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections with fixation solution.
-
Permeabilize the samples to allow probe entry.
-
-
Hybridization:
-
Dilute the labeled oligonucleotide probe in hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).
-
Denature the probe and the target DNA/RNA by heating the slides at 75-80°C for 5 minutes.
-
Apply the hybridization mixture to the sample, cover with a coverslip, and seal.
-
Incubate in a humidified chamber at a temperature appropriate for the probe sequence and length (e.g., 37-42°C) overnight.
-
-
Washing:
-
Remove the coverslip and wash the slides in a series of increasingly stringent wash buffers to remove unbound probe. A typical wash series might be:
-
2x SSC at room temperature
-
0.5x SSC at 65°C
-
2x SSC at room temperature
-
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for the chosen dye and counterstain.
-
Diagram of the FISH Experimental Workflow:
Caption: General workflow for a FISH experiment.
Förster Resonance Energy Transfer (FRET)
In a typical FRET application with these dyes, a donor fluorophore, such as FAM (fluorescein), would be placed at one end of an oligonucleotide, and either TAMRA or Cy3 would act as the acceptor at the other end. The efficiency of energy transfer is dependent on the distance between the donor and acceptor.
Logical Relationship in FRET:
Caption: Signaling pathway in a FRET experiment.
Conclusion and Recommendations
Both TAMRA alkyne and this compound are excellent choices for labeling oligonucleotides via click chemistry, each with its own set of advantages.
-
Choose this compound when:
-
High brightness is paramount: Its superior molar extinction coefficient makes it the brighter option, ideal for detecting low-abundance targets or when signal amplification is needed.
-
Aqueous solubility is desired: The water-soluble nature of diSulfo-Cy3 simplifies the labeling protocol.
-
-
Choose TAMRA alkyne when:
-
Working with established FRET pairs: TAMRA is a well-characterized and widely used FRET acceptor for FAM.[7]
-
A narrower emission spectrum is beneficial: This can help to reduce spectral overlap in multiplexing experiments.
-
Ultimately, the optimal choice of dye will depend on the specific requirements of the experiment, including the sensitivity needed, the instrumentation available, and the complexity of the experimental system. For novel applications, it is always recommended to empirically test and optimize the labeling and detection conditions for the chosen dye.
References
A Head-to-Head Comparison: DiSulfo-Cy3 Alkyne Labeled Peptides in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the nuanced world of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison of diSulfo-Cy3 alkyne labeling for mass spectrometry (MS) analysis against other prevalent techniques, supported by experimental data and detailed protocols.
The this compound tag, a bright orange-fluorescent dye, offers a versatile tool for peptide labeling through "click" chemistry. Its application in mass spectrometry, however, warrants a thorough evaluation against established methods like isobaric tagging (iTRAQ, TMT) and label-free quantification. This guide delves into the performance of this compound in terms of its impact on peptide identification, quantification, and overall workflow efficiency.
Performance Comparison: this compound vs. Alternatives
The selection of a quantification strategy in proteomics is a trade-off between proteome coverage, accuracy, precision, and sample throughput. Here, we compare this compound labeling with two major alternative approaches: isobaric labeling (represented by iTRAQ/TMT) and label-free quantification.
| Feature | This compound Labeling | Isobaric Labeling (iTRAQ/TMT) | Label-Free Quantification |
| Principle | Covalent attachment of a fluorescent dye to peptides via alkyne-azide cycloaddition. Quantification is based on the signal intensity of the labeled peptide in the MS1 scan. | Chemical tags with the same total mass are attached to peptides. Upon fragmentation, reporter ions with different masses are generated, and their intensities are used for relative quantification.[1][2] | Quantification is based on the signal intensity of unlabeled peptides (from precursor ion intensity) or the number of spectral counts.[1] |
| Proteome Coverage | Potentially lower than label-free due to the chemical labeling step and potential for altered peptide properties. | Generally lower than label-free methods as not all fragmented peptides produce reporter ions for quantification.[3] | Typically provides the highest proteome coverage as no chemical modifications are introduced that could affect peptide identification.[3] |
| Accuracy & Precision | Accuracy can be high, but precision may be affected by variations in ionization efficiency between labeled and unlabeled peptides in different runs. | High accuracy and precision due to the multiplexing of samples, which minimizes run-to-run variability.[1] | Accuracy can be high, but precision is often lower than label-based methods and requires more replicates to achieve statistical significance.[1] |
| Throughput | Moderate. Samples are analyzed individually. | High. Allows for the simultaneous analysis of multiple samples (up to 16-plex with TMT).[1] | High. Amenable to the analysis of a large number of samples. |
| Cost | Moderate. Requires the cost of the dye and reagents for click chemistry. | High. The cost of isobaric tagging reagents is a significant factor.[1] | Low. No additional cost for labeling reagents.[1] |
| Sample Complexity | Can increase sample complexity due to the addition of the bulky dye molecule. | Increases sample complexity at the MS/MS level due to the presence of reporter ions. | Does not increase sample complexity. |
| Data Analysis | Relatively straightforward, based on MS1 signal intensities. | More complex, requiring specialized software to extract and interpret reporter ion data. | Can be complex, requiring sophisticated algorithms for chromatographic alignment and normalization. |
Experimental Insights into Performance
Impact on Ionization Efficiency
The addition of a this compound tag to a peptide can influence its ionization efficiency in the mass spectrometer. The two sulfonate groups on the dye introduce a net negative charge, which can potentially suppress ionization in positive-ion mode ESI-MS, the most common mode for peptide analysis. However, the overall effect is peptide-dependent and can be influenced by the peptide's own physicochemical properties. Some studies have shown that labeling can enhance the ionization efficiency of certain peptides, particularly hydrophobic ones, by improving their solubility and surface activity.[4]
Fragmentation Behavior
A critical aspect of peptide identification by tandem mass spectrometry (MS/MS) is the fragmentation of the peptide backbone to produce characteristic b- and y-ions. The presence of a large, bulky dye molecule like diSulfo-Cy3 can potentially alter fragmentation pathways. While some reports suggest that the presence of sulfonate groups on cyanine dyes does not significantly impair fragmentation, it is possible that the dye itself can fragment, leading to additional peaks in the MS/MS spectrum that can complicate spectral interpretation.[5] It has been noted that labeled peptides may be less efficiently detected in MS/MS mode compared to their unlabeled counterparts.[5]
Experimental Protocols
Protocol 1: Peptide Labeling with this compound via Click Chemistry
This protocol outlines the steps for labeling azide-modified peptides with this compound.
Materials:
-
Azide-modified peptide sample
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Prepare a stock solution of the click-chemistry catalyst: Prepare a 10X stock solution containing 10 mM CuSO4 and 50 mM THPTA in water.
-
Prepare a fresh solution of sodium ascorbate: Prepare a 100 mM solution of sodium ascorbate in water immediately before use.
-
Set up the labeling reaction: In a microcentrifuge tube, combine the azide-modified peptide (final concentration 1-5 mg/mL), a 1.5 to 5-fold molar excess of this compound, and the reaction buffer.
-
Initiate the click reaction: Add the 10X catalyst stock solution to a final concentration of 1X. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction: Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
Quench the reaction (optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.
-
Purify the labeled peptide: Remove excess dye and reagents using a C18 desalting spin column according to the manufacturer's instructions.
-
Quantify the labeled peptide: Determine the concentration of the labeled peptide using a spectrophotometer by measuring the absorbance at the peptide-specific wavelength (e.g., 280 nm if containing Trp or Tyr) and at the absorbance maximum of Cy3 (around 550 nm).
Protocol 2: LC-MS/MS Analysis of this compound Labeled Peptides
This protocol provides a general workflow for the analysis of labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
A C18 reversed-phase analytical column suitable for peptide separations.
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 60-120 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the complexity of the peptide mixture.
-
Flow Rate: 200-300 nL/min.
MS Method:
-
Ionization Mode: Positive ion mode electrospray ionization (ESI).
-
MS1 Scan:
-
Mass Range: m/z 350-1500.
-
Resolution: 60,000-120,000.
-
AGC Target: 1e6.
-
Maximum Injection Time: 50 ms.
-
-
MS/MS Scan (Data-Dependent Acquisition):
-
TopN: Select the 10-20 most intense precursor ions for fragmentation.
-
Isolation Window: 2.0 m/z.
-
Activation Type: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Collision Energy: Normalized collision energy of 27-30% (should be optimized).
-
Resolution: 15,000-30,000.
-
AGC Target: 5e4.
-
Maximum Injection Time: 100 ms.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30-60 seconds.
-
Data Analysis:
-
Database Search: Use a search engine like Mascot, Sequest, or MaxQuant to identify peptides from the MS/MS spectra.
-
Modifications: Include the mass of the this compound tag as a variable modification on the appropriate amino acid residue.
-
Quantification: For relative quantification, extract the ion chromatograms (XICs) for the labeled peptides from the MS1 scans and compare the peak areas between different samples.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between different components, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for this compound labeling and MS analysis.
Caption: Comparison of quantitative proteomics approaches based on key metrics.
Conclusion
The this compound labeling strategy, coupled with click chemistry, presents a viable option for peptide analysis in mass spectrometry, particularly when fluorescence-based detection is also desired. However, for purely quantitative proteomics studies, researchers must carefully consider the potential trade-offs. While it offers a balance of cost and workflow simplicity compared to isobaric tagging, it may not achieve the same level of proteome coverage as label-free methods or the high multiplexing and precision of isobaric tags. The impact of the bulky, charged dye on peptide ionization and fragmentation requires careful consideration and optimization of MS parameters. Ultimately, the choice of a quantitative proteomics strategy should be guided by the specific research question, available instrumentation, and budget.
References
- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 2. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of label-free and label-based strategies for proteome analysis of hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DiSulfo-Cy3 Alkyne for Multiplex Fluorescence Imaging
For researchers, scientists, and drug development professionals navigating the complexities of multiplex fluorescence imaging, the choice of fluorescent probes is paramount to generating robust and reproducible data. This guide provides an objective comparison of the performance of diSulfo-Cy3 alkyne against a leading alternative, Alexa Fluor 555 alkyne, with a focus on their application in multiplexed imaging experiments utilizing click chemistry.
This comparison delves into the key performance indicators of fluorescent dyes—brightness, photostability, and spectral properties—supported by experimental data from the literature. Furthermore, it provides detailed experimental protocols for a comparative analysis and for a common multiplexing workflow involving metabolic labeling.
Quantitative Performance Comparison: this compound vs. Alternatives
The performance of a fluorescent dye in imaging applications is primarily dictated by its brightness and photostability. Brightness is a function of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to irreversible photodegradation upon exposure to excitation light.
While direct comparative data for the alkyne derivatives is limited in publicly available literature, the photophysical properties of the core fluorophores (Cy3 and Alexa Fluor 555) serve as a strong proxy.[1][2] Experimental evidence consistently demonstrates that Alexa Fluor 555 exhibits superior photostability and often greater brightness compared to Cy3, particularly when conjugated to biomolecules.[3][4] This enhanced performance of Alexa Fluor dyes is partly attributed to reduced self-quenching at higher degrees of labeling.[4]
Here is a summary of the key photophysical properties of this compound and its common alternatives:
| Property | This compound | Alexa Fluor 555 Alkyne | ATTO 550 Alkyne |
| Excitation Max (nm) | ~553-555 | ~555 | ~554 |
| Emission Max (nm) | ~569-570 | ~565-570 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~120,000 |
| Quantum Yield | ~0.1-0.3 | ~0.1-0.3 | ~0.80 |
| Relative Photostability | Good | Excellent | Excellent |
| Solubility | Water-soluble | Water-soluble | Water-soluble |
Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state.[1][2]
Experimental Protocols
To provide a framework for a direct comparison and for the application of these dyes in a multiplexing experiment, two detailed protocols are provided below.
Protocol 1: Comparative Analysis of this compound and Alexa Fluor 555 Alkyne in Cultured Cells
This protocol outlines a head-to-head comparison of the two dyes for labeling a specific cellular target using click chemistry.
Objective: To compare the brightness and photostability of this compound and Alexa Fluor 555 alkyne in a cellular context.
Materials:
-
HEK293T cells
-
Plasmid encoding a protein of interest tagged with a non-canonical amino acid (ncAA) containing an azide group (e.g., L-azidohomoalanine, AHA)
-
Lipofectamine 3000
-
DMEM with 10% FBS
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound
-
Alexa Fluor 555 alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for DAPI, Cy3/Alexa Fluor 555
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the plasmid encoding the azide-tagged protein of interest using Lipofectamine 3000 according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and the AHA analog. Incubate for another 24 hours to allow for incorporation of the azide-containing amino acid into the protein of interest.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For each coverslip, prepare two separate reaction mixes, one for each dye.
-
Reaction Cocktail (per coverslip):
-
100 µL PBS
-
1 µL of 20 mM CuSO₄
-
2 µL of 50 mM THPTA
-
1 µL of 1 mM this compound or Alexa Fluor 555 alkyne
-
2 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
-
Add the reaction cocktail to the respective coverslips and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with identical acquisition settings (exposure time, laser power, etc.) for both the diSulfo-Cy3 and Alexa Fluor 555 labeled samples.
-
Brightness Comparison: Quantify the mean fluorescence intensity of the labeled structures in multiple cells for each dye using image analysis software (e.g., ImageJ).
-
Photostability Comparison: Continuously expose a field of view to the excitation light and acquire images at regular intervals. Measure the decay in fluorescence intensity over time to determine the photobleaching rate for each dye.
-
Protocol 2: Multiplex Fluorescence Imaging using Metabolic Labeling and Click Chemistry
This protocol describes a two-color imaging experiment to visualize two different classes of biomolecules within the same cell.
Objective: To simultaneously visualize newly synthesized proteins and glycans in cultured cells.
Materials:
-
HeLa cells
-
DMEM (methionine-free) with 10% dialyzed FBS
-
L-azidohomoalanine (AHA)
-
N-azidoacetylgalactosamine (GalNAz)
-
This compound
-
Alexa Fluor 488 DIBO alkyne (for copper-free click chemistry)
-
All other reagents from Protocol 1 (fixation, permeabilization, etc.)
Procedure:
-
Metabolic Labeling:
-
Culture HeLa cells on coverslips.
-
Replace the normal growth medium with methionine-free DMEM supplemented with 10% dialyzed FBS, 50 µM AHA, and 50 µM GalNAz.
-
Incubate the cells for 6-18 hours to allow for the incorporation of the azide-modified precursors into proteins and glycans.
-
-
Cell Fixation and Permeabilization:
-
Follow the same procedure as in Protocol 1.
-
-
Sequential Click Chemistry Reactions:
-
Copper-Free Click Reaction (for Glycans):
-
Incubate the fixed and permeabilized cells with 10 µM Alexa Fluor 488 DIBO alkyne in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Copper-Catalyzed Click Reaction (for Proteins):
-
Prepare the click reaction cocktail with this compound as described in Protocol 1.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
-
Counterstaining and Mounting:
-
Follow the same procedure as in Protocol 1.
-
-
Multiplex Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Cy3.
-
Acquire images for each channel sequentially to minimize spectral bleed-through.
-
Mandatory Visualizations
To better illustrate the experimental workflows and the underlying principles, the following diagrams are provided.
Comparative analysis workflow.
Multiplex imaging workflow.
Conclusion
References
A Head-to-Head Comparison: DiSulfo-Cy3 Alkyne vs. Alternative Click Chemistry Dyes for Biological Research
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent labeling, the selection of an appropriate dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive cost-benefit analysis of diSulfo-Cy3 alkyne against other popular click chemistry dyes, supported by quantitative data and detailed experimental protocols to inform your selection process.
The realm of bioconjugation has been revolutionized by click chemistry, a set of highly efficient and specific reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a workhorse for attaching fluorescent probes to biomolecules. This compound, an analogue of the widely used Cy3® dye, is a popular choice for such applications. However, a range of alternative dyes, including the Alexa Fluor™ and ATTO™ series, offer competitive performance. This guide will dissect the key performance indicators—photophysical properties, photostability, and cost—to provide a clear comparison.
Quantitative Performance Metrics: A Side-by-Side Look
The brightness of a fluorophore, a crucial factor for sensitive detection, is a product of its molar extinction coefficient (how strongly it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, or the dye's resistance to fading upon exposure to light, is paramount for applications requiring long or repeated imaging sessions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Relative Photostability |
| This compound | ~548-555 | ~566-572 | ~150,000 - 162,000 | ~0.1 - 0.15[1] | 1.0 - 1.6 | Moderate |
| Alexa Fluor 555 Alkyne | ~555 | ~565 | ~150,000 | ~0.1 | 1.0 | High[2] |
| ATTO 550 Alkyne | ~554 | ~576 | ~120,000 | ~0.8 | 6.4 | High |
*Relative Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 150,000. All values are approximate and can vary depending on the experimental conditions and supplier.
As the data indicates, while this compound boasts a high molar extinction coefficient, its overall brightness is impacted by a relatively low quantum yield. In contrast, ATTO 550 alkyne, despite a lower molar extinction coefficient, exhibits exceptional brightness due to its very high quantum yield. Alexa Fluor 555 alkyne presents a balanced profile with good brightness and is consistently reported to have superior photostability compared to Cy3 dyes.[2] The sulfonation of Cy3 in the diSulfo-Cy3 variant enhances its water solubility, a desirable characteristic for biological applications.[3]
Cost-Benefit Analysis: Balancing Performance and Budget
The choice of a fluorescent dye is often a compromise between desired performance and available budget. The following table provides an estimated cost comparison for the alkyne-functionalized dyes discussed. Prices are subject to change and may vary between suppliers.
| Dye | Supplier Example | Price per 1 mg (USD) |
| This compound | BroadPharm | $125 |
| Sulfo-Cy3 Alkyne | AxisPharm | $129 |
| Alexa Fluor 555 Alkyne | Invitrogen | ~$1320 (for 0.5 mg) |
| ATTO 550 Alkyne | AAT Bioquest | ~$141 |
From a cost perspective, this compound and other Cy3-based alkyne dyes are significantly more budget-friendly than Alexa Fluor 555 alkyne. ATTO 550 alkyne offers a compelling balance of high performance and moderate cost.
Copper-Catalyzed vs. Copper-Free Click Chemistry: A Key Consideration
The dyes discussed above are primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While highly efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications.[4] An alternative is strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry method. This approach utilizes dyes functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Performance Comparison: CuAAC vs. SPAAC
| Feature | CuAAC (e.g., with Alkyne dyes) | SPAAC (e.g., with DBCO dyes) |
| Reaction Speed | Generally faster in vitro[5][6] | Generally slower than CuAAC in vitro[7] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity[4] | Excellent for live-cell and in vivo imaging[4] |
| Background | Can have lower background in vitro[6] | May exhibit higher background due to non-specific binding of the strained alkyne[6] |
Cost Comparison: Alkyne vs. DBCO Functionalization (for Cy3)
| Dye | Supplier Example | Price per 1 mg (USD) |
| This compound | BroadPharm | $125 |
| Cy3 DBCO | BroadPharm | $125[8] |
| DBCO-Cy3 | MedChemExpress | $208[9] |
Interestingly, the cost difference between the alkyne and DBCO versions of the Cy3 dye is not substantial from some suppliers, making the choice between copper-catalyzed and copper-free click chemistry more dependent on the specific experimental requirements rather than cost alone.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for a copper-catalyzed click chemistry reaction and for assessing fluorophore photostability are provided below.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling an azide-modified biomolecule with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Alkyne-functionalized fluorescent dye (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO for dissolving the dye
Procedure:
-
Prepare a stock solution of the alkyne-dye in DMSO.
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
To the biomolecule solution, add the alkyne-dye stock solution. The final concentration of DMSO should be kept low to avoid denaturation of the biomolecule.
-
Prepare a fresh solution of the catalyst premix by combining CuSO₄ and the copper ligand.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature, protected from light, for 1-4 hours.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye and catalyst.
Protocol for Assessing Fluorophore Photostability
This protocol describes a method for comparing the photobleaching rates of different fluorescent dyes.
Materials:
-
Fluorescently labeled samples (e.g., cells, beads) with the dyes of interest
-
Fluorescence microscope with a stable light source (e.g., laser, LED) and appropriate filter sets
-
Digital camera for image acquisition
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare samples labeled with each of the fluorescent dyes to be compared at a similar degree of labeling.
-
Mount the samples on the microscope.
-
Using identical illumination settings (e.g., laser power, exposure time), acquire a time-lapse series of images of each sample.
-
Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each image of the time series.
-
Normalize the intensity values for each time series to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye to visualize the photobleaching rate.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflow and the logic behind choosing a suitable dye, the following diagrams are provided.
Conclusion
The selection of a fluorescent dye for click chemistry is a multifaceted decision that requires careful consideration of performance, cost, and experimental context. This compound represents a cost-effective option with good water solubility, making it a suitable choice for many standard applications where budget is a primary concern. However, for demanding imaging applications that require high brightness and photostability, Alexa Fluor 555 alkyne and ATTO 550 alkyne are superior alternatives. ATTO 550 alkyne, in particular, offers an excellent balance of exceptional brightness and moderate cost. For live-cell and in vivo studies, the use of copper-free click chemistry with DBCO-functionalized dyes is strongly recommended to avoid cellular toxicity. By carefully weighing the quantitative data and considering the specific requirements of their experiments, researchers can make an informed decision to select the optimal fluorescent dye for their click chemistry labeling needs.
References
- 1. interchim.fr [interchim.fr]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cy3 DBCO, 2692677-79-3 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of diSulfo-Cy3 Alkyne: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling diSulfo-Cy3 alkyne, a water-soluble fluorescent dye integral to click chemistry applications, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound and associated contaminated materials, consolidating best practices from safety data for analogous compounds.
Core Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes a standard lab coat, safety glasses with side shields, and chemical-resistant nitrile gloves. All operations involving the powdered form of the dye should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation. Direct contact with skin and eyes should be avoided.
Storage: this compound should be stored at -20°C in a dark, dry, and tightly sealed container for long-term stability.[1][2][3][4]
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~548-553 nm[2][3] |
| Emission Maximum (λem) | ~566-567 nm[2][3] |
| Molecular Weight | ~675.8 g/mol (sodium salt)[3] |
| Solubility | Water, DMSO, DMF[1][2][3] |
Detailed Disposal Protocol
The proper disposal of this compound and any materials contaminated with it is a critical aspect of laboratory safety. The following procedures are based on general best practices for chemical waste management. Crucially, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they may vary.
Proper segregation of waste is the foundational step in the disposal process. All materials contaminated with this compound should be treated as hazardous chemical waste.[5]
-
Solid Waste (Non-Sharps): This category includes contaminated gloves, pipette tips, paper towels, and microfuge tubes.
-
Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify that it "Contains this compound".[6] The container should remain sealed when not in use.
-
-
Liquid Waste: This includes unused or spent solutions of this compound, reaction mixtures, and initial solvent rinses from decontamination procedures.
-
Procedure: Collect all liquid waste in a chemically compatible, leak-proof, and sealable container. The container must be clearly labeled as "Hazardous Chemical Waste" and detail the contents, including "this compound" and any solvents present. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[7]
-
-
Sharps Waste: This encompasses contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all contaminated sharps into a designated, puncture-proof sharps container. This container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".[6] Once the container is three-quarters full, it should be securely sealed.
-
Proper decontamination of reusable glassware is essential to prevent cross-contamination and ensure safety.
-
Procedure:
-
Rinse the glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the dye.
-
Collect this initial rinsate as hazardous liquid waste.[6]
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is imperative to confirm this with your institutional guidelines.[6][8]
-
Once waste containers are full, they must be disposed of through the proper channels.
-
Procedure: Arrange for the pickup of full and sealed hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][7] Do not dispose of this chemical waste in regular trash or down the sanitary sewer.[8][9]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process for handling and disposing of this compound.
Caption: Workflow for handling and segregating this compound waste.
Caption: Logical relationship for this compound waste stream management.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling diSulfo-Cy3 alkyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with diSulfo-Cy3 alkyne. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Safety Precautions
This compound is a fluorescent dye that requires careful handling. Based on available safety information, the primary hazards are:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
It is crucial to avoid direct contact with the skin and eyes and to prevent inhalation of the powder form.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[2][3][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from irritation or serious damage.[2][3][5] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from spills. |
| Respiratory Protection | A particle filter mask should be worn when handling the powder form to avoid inhalation.[4] Work in a well-ventilated area or under a chemical fume hood. | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ensure all required PPE is worn correctly before handling the chemical.
-
Work in a designated area, preferably a chemical fume hood, especially when handling the solid powder.
-
Cover the work surface with absorbent, disposable bench paper.
Handling the Solid:
-
This compound is a solid, often pink in color.[6]
-
Carefully weigh the required amount in a fume hood to avoid generating airborne dust.
-
If any spills occur, gently clean them up with a damp paper towel to avoid creating dust, and dispose of the towel as chemical waste.
Dissolving the Compound:
-
Add the solvent to the solid slowly to avoid splashing.
-
Cap the container securely and mix by vortexing or gentle agitation until fully dissolved.
Storage:
-
Store the solid compound at -20°C in the dark and in a desiccated environment.[6][7][8][9]
-
Protect from prolonged exposure to light.[7]
-
Stock solutions should be stored at -20°C or -80°C and protected from light.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: For aqueous solutions, consult your institution's environmental health and safety (EH&S) office. Some guidelines recommend collecting all dye and stain waste for proper disposal.[10] Do not pour concentrated solutions down the drain.
-
Neutralization: If permitted by your local regulations and EH&S, you may be able to neutralize and dispose of exhausted dye baths. However, for unexhausted solutions, it is generally recommended to treat them as hazardous waste.[4]
-
Disposal Route: Follow your institution's guidelines for the disposal of chemical waste. This typically involves collection by a certified hazardous waste management company.
Key Chemical Properties
The following table summarizes important quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₃N₃O₁₀S₃ (free acid) | [6] |
| Molecular Weight | 761.93 g/mol (free acid) | [6] |
| Excitation Maximum (λabs) | 553 nm | [6] |
| Emission Maximum (λem) | 566 nm | [6] |
| Molar Extinction Coefficient (ε) | 151,000 L·mmol⁻¹·cm⁻¹ | [6] |
| Purity | ≥ 90% (HPLC) | [6] |
| Form | Solid | [6] |
| Color | Pink | [6] |
| Solubility | Water, DMSO, DMF | [6][7][8] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. allanchem.com [allanchem.com]
- 4. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
